2-(Aminomethyl)-4-methylphenol hydrochloride
Description
Properties
IUPAC Name |
2-(aminomethyl)-4-methylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-2-3-8(10)7(4-6)5-9;/h2-4,10H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZMHQAGNDIBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044714-53-4 | |
| Record name | 2-(aminomethyl)-4-methylphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Aminomethyl)-4-methylphenol hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(Aminomethyl)-4-methylphenol Hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical Identity and Physical Properties
This compound is a phenolic compound containing an aminomethyl group ortho to the hydroxyl group and a methyl group para to the hydroxyl group. The presence of the amine group allows for the formation of a hydrochloride salt, which typically enhances water solubility.
Table 1: Physical and Chemical Properties of 2-(Aminomethyl)-4-methylphenol and its Hydrochloride Salt
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| Synonyms | 2-Hydroxy-5-methylbenzylamine hydrochloride | - |
| Molecular Formula | C₈H₁₂ClNO | - |
| Molecular Weight | 173.64 g/mol | [1] |
| Appearance | Predicted to be a solid. | Based on related compounds. |
| Melting Point | Data not available for the hydrochloride salt. The free base (2-Amino-4-methylphenol) melts at 133-136 °C. | [2] |
| Boiling Point | Data not available. | - |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and DMSO. The free base has low water solubility (< 1 mg/mL). | [3][4] |
| pKa | Data not available. The phenolic hydroxyl group is weakly acidic, and the amino group is basic. | - |
Synthesis
A plausible and common method for the synthesis of this compound is the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton of a phenol using formaldehyde and a primary or secondary amine, typically as its hydrochloride salt. In this case, p-cresol would be the starting phenol, and ammonia (in the form of ammonium chloride) would provide the amino group.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a one-pot reaction where p-cresol is reacted with formaldehyde and ammonium chloride. The reaction proceeds via the formation of an electrophilic iminium ion from formaldehyde and ammonia, which then attacks the electron-rich aromatic ring of p-cresol, preferentially at the ortho position to the activating hydroxyl group.
Caption: Proposed synthesis workflow for this compound via the Mannich reaction.
General Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-cresol in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an equimolar amount of ammonium chloride followed by a slight excess of formaldehyde (typically as a 37% aqueous solution).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the pure this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methyl protons, and the protons of the ammonium and hydroxyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Ar-H (position 3) | ~6.8-7.0 | d | 1H | Coupled to H at position 5. |
| Ar-H (position 5) | ~6.7-6.9 | dd | 1H | Coupled to H at positions 3 and 6. |
| Ar-H (position 6) | ~7.0-7.2 | d | 1H | Coupled to H at position 5. |
| -CH₂-NH₃⁺ | ~4.0-4.2 | s | 2H | Benzylic protons. |
| -CH₃ | ~2.2-2.3 | s | 3H | Methyl group on the aromatic ring. |
| -NH₃⁺ | ~8.0-9.0 | br s | 3H | Ammonium protons, broad due to exchange. |
| -OH | ~9.0-10.0 | s | 1H | Phenolic hydroxyl proton. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C1 (-C-OH) | ~150-155 |
| C2 (-C-CH₂NH₃⁺) | ~120-125 |
| C3 (-CH) | ~130-135 |
| C4 (-C-CH₃) | ~130-135 |
| C5 (-CH) | ~115-120 |
| C6 (-CH) | ~125-130 |
| -CH₂-NH₃⁺ | ~40-45 |
| -CH₃ | ~20-25 |
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
Table 4: Expected FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200-3600 | Broad, Strong |
| N-H stretch (ammonium) | 2800-3200 | Broad, Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| N-H bend (ammonium) | 1500-1600 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-N stretch | 1000-1250 | Medium |
| C-O stretch (phenol) | 1150-1250 | Strong |
Mass Spectrometry
In mass spectrometry with electrospray ionization (ESI), the molecule is expected to be detected as its cation [M-Cl]⁺. The fragmentation pattern in electron ionization (EI) of the free base would likely involve the loss of the aminomethyl group or cleavage of the aromatic ring.
Table 5: Expected Mass Spectrometry Fragments (of the free base)
| m/z | Possible Fragment |
| 137 | [M]⁺ (Molecular ion of the free base) |
| 120 | [M - NH₃]⁺ |
| 107 | [M - CH₂NH]⁺ |
| 77 | [C₆H₅]⁺ |
Potential Biological Activity
While specific biological data for this compound is scarce, the structural motifs suggest potential antioxidant and cytotoxic activities, which are common for phenolic compounds.
Antioxidant Activity
Phenolic compounds are well-known antioxidants. Their mechanism of action typically involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions. The resulting phenoxyl radical is stabilized by resonance.
Caption: General mechanism of antioxidant activity for phenolic compounds.
The presence of the electron-donating aminomethyl and methyl groups on the aromatic ring may enhance the antioxidant potential of the phenolic hydroxyl group.
Cytotoxic Activity
Many phenolic compounds have been investigated for their cytotoxic effects against various cancer cell lines[5][6]. The mechanisms can be complex, sometimes involving the generation of reactive oxygen species (pro-oxidant effect) under certain conditions, which can induce apoptosis in cancer cells. The potential cytotoxicity of this compound would require experimental validation.
Conclusion
This compound is a compound with potential applications in medicinal chemistry and other areas of chemical research. While detailed experimental data for this specific molecule is limited, its chemical properties and biological activities can be inferred from its structural features and the known behavior of related phenolic compounds. The synthetic route via the Mannich reaction is straightforward, and the expected spectroscopic characteristics provide a basis for its identification and characterization. Further research is warranted to fully elucidate its physical, chemical, and biological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of 2 : 4 : 6-trishydroxymethylphenol and of 2 : 4 : 6-trishydroxybenzylphenol derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic and antioxidant properties of phenolic compounds from Tagetes patula flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: 2-(Aminomethyl)-4-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Aminomethyl)-4-methylphenol hydrochloride, a substituted phenol derivative of interest in various research and development applications. Due to the potential for nomenclature ambiguity, this document clarifies the specific isomeric structure being addressed. The guide covers the chemical identity, physical and chemical properties, a plausible synthetic approach, and safety considerations. The information is presented to be a valuable resource for professionals in the fields of chemistry and drug discovery.
Chemical Identity and Structure
It is crucial to distinguish this compound from its isomer, 2-Amino-4-methylphenol hydrochloride. The compound detailed in this guide features an aminomethyl substituent at the second position of the 4-methylphenol ring.
Chemical Structure:
Technical Guide: 2-(Aminomethyl)-4-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Aminomethyl)-4-methylphenol hydrochloride, a substituted phenol derivative of interest in medicinal chemistry and materials science. This document details its physicochemical properties, outlines plausible synthetic and analytical methodologies, and discusses potential biological activities based on related structures. The information is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Chemical Identity and Properties
This compound is a stable, water-soluble salt of the corresponding aminomethylphenol. Its chemical structure consists of a phenol ring substituted with a methyl group at the para-position and an aminomethyl group at the ortho-position relative to the hydroxyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| Canonical SMILES | CC1=CC(=C(C=C1)O)CN.Cl | [1] |
| CAS Number | 2044714-53-4 | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical synthetic route for 2-(Aminomethyl)-4-methylphenol is outlined below. The final product would then be treated with hydrochloric acid to yield the hydrochloride salt.
References
An In-depth Technical Guide on the Spectroscopic Data of 2-(Aminomethyl)-4-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Aminomethyl)-4-methylphenol hydrochloride. Due to the limited availability of specific spectroscopic data for the hydrochloride salt, this guide presents data for the parent compound, 2-Amino-4-methylphenol, and discusses the expected spectral modifications resulting from the presence of the hydrochloride group. The information is intended to support research, development, and quality control activities involving this compound.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-(Aminomethyl)-4-methylphenol and its hydrochloride salt.
Mass Spectrometry Data for 2-Amino-4-methylphenol
| Parameter | Value | Source |
| Molecular Formula | C₇H₉NO | PubChem[1] |
| Molecular Weight | 123.15 g/mol | PubChem[1] |
| Monoisotopic Mass | 123.068413911 Da | PubChem[1] |
| Major MS Fragments (EI-MS) | m/z 123 (M+), 122, 106, 94, 78 | PubChem[1] |
| Precursor (MS-MS) | [M+H]⁺ at m/z 124.0757 | PubChem[1] |
Note: For the hydrochloride salt, the molecular weight would be 159.61 g/mol .
Predicted ¹H NMR and ¹³C NMR Data
Predictive data is often used in the absence of experimental spectra. The following are predicted chemical shifts. Actual experimental values may vary based on solvent and other conditions.
Predicted ¹H NMR (DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 1H | OH |
| ~8.0-9.0 | br s | 3H | NH₃⁺ |
| ~7.0-7.2 | d | 1H | Ar-H |
| ~6.8-7.0 | d | 1H | Ar-H |
| ~6.7-6.9 | s | 1H | Ar-H |
| ~3.9-4.1 | s | 2H | CH₂ |
| ~2.2-2.4 | s | 3H | CH₃ |
Predicted ¹³C NMR (DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~150-155 | C-OH |
| ~130-135 | C-CH₃ |
| ~125-130 | Ar-CH |
| ~120-125 | C-CH₂NH₃⁺ |
| ~115-120 | Ar-CH |
| ~110-115 | Ar-CH |
| ~40-45 | CH₂ |
| ~20-25 | CH₃ |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound would exhibit characteristic peaks for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad, Strong | O-H stretch (phenol) |
| 2800-3200 | Broad, Strong | N-H stretch (primary amine salt, NH₃⁺)[2] |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2900 | Medium | Aliphatic C-H stretch |
| 1500-1600 | Medium | N-H bend (amine salt)[3] |
| 1450-1600 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1200-1300 | Strong | C-O stretch (phenol) |
| ~800-900 | Strong | Aromatic C-H out-of-plane bend |
UV-Vis Spectroscopy Data
Aromatic compounds like 2-(Aminomethyl)-4-methylphenol exhibit characteristic UV-Vis absorption bands.[4][5]
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Transition |
| ~200-220 | High | Ethanol | π → π |
| ~270-290 | Moderate | Ethanol | π → π |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Use the residual solvent peak as a reference.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).
-
Data Acquisition (ESI-MS) :
-
Infuse the sample solution directly into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI conditions: capillary voltage of 3-4 kV, nebulizer gas pressure of 20-30 psi, and drying gas flow of 5-10 L/min.
-
For tandem MS (MS/MS), select the precursor ion (e.g., [M+H]⁺) and apply collision-induced dissociation to obtain fragment ions.[7]
-
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use a matched pair of quartz cuvettes. Fill one with the solvent to be used as a blank.
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the blank in the sample beam with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[8]
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Functional Group-Spectra Correlations.
References
- 1. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a viable synthetic pathway for the preparation of 2-(Aminomethyl)-4-methylphenol hydrochloride, a valuable building block in pharmaceutical and chemical research. The described methodology emphasizes a two-step process commencing with the ortho-formylation of p-cresol, followed by reductive amination and subsequent salt formation. This pathway is selected for its high regioselectivity and efficiency in the initial formylation step.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through the following key transformations:
-
Ortho-formylation of 4-methylphenol (p-cresol): To introduce a formyl group at the position ortho to the hydroxyl group, yielding 2-hydroxy-5-methylbenzaldehyde.
-
Reductive Amination: Conversion of the aldehyde functional group into a primary amine through the formation of an imine intermediate with ammonia, which is subsequently reduced.
-
Hydrochloride Salt Formation: Treatment of the resulting aminomethylphenol with hydrochloric acid to yield the stable hydrochloride salt.
Experimental Protocols
Step 1: Synthesis of 2-hydroxy-5-methylbenzaldehyde
This procedure employs a highly regioselective ortho-formylation of p-cresol using paraformaldehyde, magnesium chloride, and triethylamine. This method is favored over the classical Reimer-Tiemann reaction due to its typically higher yields and selectivity for the ortho product.[1][2]
Methodology:
-
To a reaction vessel containing acetonitrile, add 4-methylphenol (1.0 eq), anhydrous magnesium chloride (1.5 eq), and triethylamine (3.75 eq).
-
To this mixture, add dry paraformaldehyde (6.75 eq).
-
Heat the reaction mixture to reflux and maintain for the appropriate time as monitored by TLC.
-
Upon completion, cool the mixture to room temperature and add 5% aqueous HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by flash chromatography on silica gel to afford 2-hydroxy-5-methylbenzaldehyde.
| Reactant/Reagent | Molar Ratio | Notes |
| 4-Methylphenol | 1.0 | Starting material |
| Anhydrous MgCl2 | 1.5 | Lewis acid catalyst |
| Triethylamine | 3.75 | Base |
| Paraformaldehyde | 6.75 | Formylating agent |
| Acetonitrile | - | Solvent |
| Product | Yield | Purity |
| 2-hydroxy-5-methylbenzaldehyde | ~80% | >95% after chromatography |
Step 2: Synthesis of 2-(Aminomethyl)-4-methylphenol
This step involves the reductive amination of 2-hydroxy-5-methylbenzaldehyde. The aldehyde is first reacted with an ammonia source to form an imine in situ, which is then reduced to the primary amine using sodium borohydride.
Methodology:
-
Dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess) to the reaction mixture.
-
Stir the mixture at room temperature to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(Aminomethyl)-4-methylphenol.
| Reactant/Reagent | Molar Ratio | Notes |
| 2-hydroxy-5-methylbenzaldehyde | 1.0 | Starting material |
| Ammonia (in Methanol) | Excess | Amine source |
| Sodium Borohydride | 1.5 | Reducing agent |
| Methanol | - | Solvent |
| Product | Yield | Purity |
| 2-(Aminomethyl)-4-methylphenol | High | Further purification may be required |
Step 3: Synthesis of this compound
The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.
Methodology:
-
Dissolve the crude 2-(Aminomethyl)-4-methylphenol in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
To this solution, add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
| Reactant/Reagent | Molar Ratio | Notes |
| 2-(Aminomethyl)-4-methylphenol | 1.0 | Starting material |
| Hydrochloric Acid | ~1.1 | For salt formation |
| Isopropanol or Diethyl Ether | - | Solvent |
| Product | Yield | Purity |
| This compound | Quantitative | High |
Synthesis Pathway Diagram
Caption: Synthesis workflow for this compound.
Alternative Synthetic Route: Gabriel Synthesis
An alternative pathway involves the chloromethylation of 4-methylphenol, followed by a Gabriel synthesis to introduce the amino group.
-
Ortho-chloromethylation of 4-methylphenol: Reaction with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst to yield 2-(chloromethyl)-4-methylphenol.[3]
-
Gabriel Synthesis: The resulting benzylic chloride is reacted with potassium phthalimide, followed by hydrazinolysis to liberate the primary amine.[4][5][6]
-
Hydrochloride Salt Formation: As described previously.
While viable, this route may present challenges in controlling the regioselectivity of the initial chloromethylation step and potential side reactions.
Alternative Pathway Diagram
Caption: Alternative synthesis via Gabriel reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
An In-depth Technical Guide to 2-(Aminomethyl)-4-methylphenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Aminomethyl)-4-methylphenol hydrochloride, a novel investigational compound identified as a potent scavenger of isoketals—highly reactive electrophiles implicated in the pathophysiology of numerous oxidative stress-related diseases. This document details the compound's chemical identity, a plausible synthetic route based on established organic reactions, its mechanism of action as an isoketal scavenger, and a summary of its preclinical and clinical data in various disease models. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this molecule.
Chemical Identity and Properties
This compound, also known by its synonym 5-methyl-2-hydroxybenzylamine (5-methyl-2-HOBA) hydrochloride, is a small molecule with significant therapeutic promise. Its chemical and physical properties are summarized below.
| Property | Value |
| IUPAC Name | 2-(aminomethyl)-4-methylphenol;hydrochloride |
| Synonyms | 5-methyl-2-HOBA hydrochloride, 5-Me-2-HOBA |
| CAS Number | 2044714-53-4 |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol [1] |
| Appearance | Solid |
| Purity | ≥98% (as offered by commercial suppliers)[1] |
| Solubility | Soluble in DMSO, DMF, and PBS (pH 7.2):Ethanol mixtures[1] |
Plausible Synthesis via Mannich Reaction
The proposed synthesis for 2-(Aminomethyl)-4-methylphenol would involve the reaction of p-cresol with formaldehyde and an ammonia equivalent.
Experimental Protocol (Adapted from similar phenolic Mannich base syntheses)
This protocol is a representative procedure adapted from the synthesis of other aminomethylated phenols and should be optimized for the specific synthesis of 2-(Aminomethyl)-4-methylphenol.
Materials:
-
p-Cresol
-
Formaldehyde (37% aqueous solution)
-
Ammonium chloride or a protected amine source
-
Ethanol or other suitable solvent
-
Hydrochloric acid (for salt formation)
-
Sodium hydroxide (for neutralization/workup)
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-cresol in ethanol.
-
Reagent Addition: To the stirred solution, add formaldehyde followed by the dropwise addition of an aqueous solution of the amine (e.g., ammonium chloride). The reaction is typically performed under mildly acidic conditions.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in water and basified with a sodium hydroxide solution to a pH of ~9-10.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane. The combined organic layers are then washed with brine.
-
Drying and Concentration: The organic extract is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude free base of 2-(aminomethyl)-4-methylphenol.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Hydrochloride Salt Formation: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or ethanol) and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The precipitated hydrochloride salt is collected by filtration, washed with cold solvent, and dried under vacuum.
Mechanism of Action: Isoketal Scavenging
The primary therapeutic mechanism of this compound is its function as a scavenger of isoketals. Isoketals, or γ-ketoaldehydes, are highly reactive dicarbonyl compounds formed from the peroxidation of arachidonic acid. These molecules readily form adducts with lysine residues on proteins, leading to protein dysfunction, cellular damage, and inflammation. This process is implicated in the pathophysiology of numerous diseases characterized by oxidative stress.
This compound, through its reactive amine and phenol moieties, is believed to rapidly and selectively react with isoketals, thereby neutralizing them before they can form harmful protein adducts.
Preclinical and Clinical Data
2-(Aminomethyl)-4-methylphenol, often referred to as 2-HOBA in the literature, has been evaluated in a range of preclinical disease models and has undergone initial clinical trials in humans.
Preclinical Efficacy
| Disease Model | Key Findings | Reference |
| Hypertension (in mice) | Reduces angiotensin II-induced increases in systolic blood pressure. | [1] |
| Atherosclerosis (in Ldlr-/- mice) | Reduces the extent of proximal aortic atherosclerosis and improves HDL function. | |
| Metabolic Associated Steatohepatitis (MASH) (in mice) | Improves NAFLD activity scores, hyperglycemia, and inflammatory cytokines. Reduces serum F2-isoprostanes. | [2] |
| Myocardial Infarction (in mice) | Decreases infarction area and improves heart function. Attenuates cardiac remodeling, oxidative stress, apoptosis, and inflammation. |
Clinical Pharmacokinetics
A Phase I clinical trial in healthy volunteers provided key pharmacokinetic data for 2-HOBA acetate.
| Parameter | Value | Reference |
| Administration | Repeated oral doses of 500 mg or 750 mg every eight hours for 15 days. | [3] |
| Absorption | Absorbed within 2 hours of administration. | [3] |
| Half-life (t₁/₂) | 2.10–3.27 hours. | [3] |
| Accumulation Ratio | 1.38–1.52. | [3] |
| Safety | Found to be safe and well-tolerated. | [3] |
| CSF Penetrance | Detected in cerebrospinal fluid 90 minutes after dosing. | [3] |
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Mechanism of the Mannich Reaction
Caption: Mechanism of the Mannich reaction for phenol aminomethylation.
Isoketal Scavenging Signaling Pathway
Caption: Proposed mechanism of action of this compound.
References
Quantum Chemical Calculations of 2-(Aminomethyl)-4-methylphenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development, offering profound insights into molecular structure, reactivity, and spectroscopic properties. For derivatives of 2-amino-4-methylphenol, these computational methods, particularly Density Functional Theory (DFT), are instrumental in understanding their electronic behavior, which can be correlated with their biological and chemical activities. This guide summarizes key computational parameters and methodologies derived from studies on related compounds.
Computational Methodologies
The foundation of reliable quantum chemical calculations lies in the selection of an appropriate level of theory and basis set. The following protocols are commonly employed for phenolic compounds and are recommended for the study of 2-(aminomethyl)-4-methylphenol hydrochloride.
Density Functional Theory (DFT)
DFT has been successfully used to determine the molecular structure and properties of various phenol derivatives.[1][2] The choice of functional and basis set is critical for obtaining accurate results.
Experimental Protocol: Geometry Optimization and Property Calculation
-
Software: Gaussian 09 or a comparable quantum chemistry software package is typically used.[2][3]
-
Initial Structure: The molecular structure of the compound is first built and subjected to a preliminary geometry optimization using a molecular mechanics force field.
-
Level of Theory:
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[2] Other functionals like M062X or ωB97XD may also be employed for specific applications such as studying non-covalent interactions.[1]
-
Basis Set: The 6-311G(d,p) or 6-311+G(d,p) basis sets are commonly used, providing a good balance between accuracy and computational cost.[1][2][4] The inclusion of diffuse functions (+) is important for accurately describing anions and systems with lone pairs.
-
-
Optimization: The geometry of the molecule is optimized in the gas phase or in a solvent model to find the lowest energy conformation.[1]
-
Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Following successful optimization, various electronic and spectroscopic properties are calculated. These include:
Key Quantum Chemical Parameters
The following tables summarize the types of quantitative data obtained from quantum chemical calculations on derivatives of 2-amino-4-methylphenol. These parameters are crucial for understanding the molecule's reactivity, stability, and potential biological activity.
Table 1: Molecular Energies and Global Reactivity Descriptors
| Parameter | Symbol | Formula | Significance | Reference |
| Total Energy | E_total | - | Thermodynamic stability | [2] |
| Highest Occupied Molecular Orbital Energy | E_HOMO | - | Electron-donating ability | [2] |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | - | Electron-accepting ability | [2] |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity and stability | [2] |
| Ionization Potential | I | -E_HOMO | Energy required to remove an electron | [2] |
| Electron Affinity | A | -E_LUMO | Energy released upon gaining an electron | [2] |
| Electronegativity | χ | (I + A) / 2 | Tendency to attract electrons | [2] |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution | [2] |
| Chemical Softness | σ | 1 / η | Measure of polarizability | [2] |
| Electrophilicity Index | ω | χ² / (2η) | Propensity to accept electrons | [2] |
| Dipole Moment | μ | - | Molecular polarity | [2] |
Note: The values for these parameters are specific to the molecule under investigation and the level of theory used.
Table 2: Example Calculated Molecular Energies for a Related Schiff Base
| Molecular Energy (a.u.) | (eV) |
| Total Energy | - |
| E_HOMO | -5.9865 |
| E_LUMO | -1.9842 |
| Gap (ΔE) | 4.0023 |
Data extracted from a study on (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, calculated at the B3LYP/6–311 G(d,p) level.[2]
Visualizing Computational Workflows and Relationships
Graphviz diagrams are provided to illustrate the logical flow of quantum chemical calculations and the interplay between calculated properties and their applications.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Property-Application Relationship Diagram.
Conclusion
The quantum chemical calculation methodologies outlined in this guide provide a robust framework for the in-depth analysis of this compound. By employing DFT calculations, researchers can obtain valuable data on the electronic structure, reactivity, and spectroscopic properties of this compound. This information is critical for understanding its behavior at a molecular level and can significantly contribute to its development and application in various scientific fields, including medicinal chemistry and materials science. The provided workflows and data tables serve as a practical reference for designing and interpreting such computational studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantum chemical calculations on elucidation of molecular structure and spectroscopic insights on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-5-bromo-6-methyl-4-pyrimidinol--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a multi-step process commencing with the hydroxymethylation of 4-methylphenol, followed by a Gabriel synthesis pathway, and concluding with the formation of the hydrochloride salt.
Introduction
2-(Aminomethyl)-4-methylphenol and its derivatives are important intermediates in the synthesis of various biologically active compounds. The presence of a reactive primary amine and a phenolic hydroxyl group on a substituted benzene ring makes this molecule a versatile scaffold for the development of novel therapeutic agents. This protocol outlines a reliable method for its preparation in a laboratory setting.
Overall Reaction Scheme
The synthesis of this compound can be achieved through a four-step process:
-
Step 1: Synthesis of 2-(Hydroxymethyl)-4-methylphenol via electrophilic aromatic substitution of 4-methylphenol with formaldehyde.
-
Step 2: Synthesis of 2-(Chloromethyl)-4-methylphenol by chlorination of the hydroxymethyl group.
-
Step 3: Synthesis of N-(2-Hydroxy-5-methylbenzyl)phthalimide through a Gabriel synthesis approach.
-
Step 4: Synthesis of this compound via hydrazinolysis of the phthalimide protecting group and subsequent acidification.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-Methylphenol (p-Cresol) | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |
| Formaldehyde solution | CH₂O | 30.03 (as CH₂O) | 37% in H₂O | Fisher Scientific |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Merck |
| Thionyl Chloride | SOCl₂ | 118.97 | ≥99% | Acros Organics |
| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | ≥98% | TCI Chemicals |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrazine monohydrate | N₂H₄·H₂O | 50.06 | ≥98% | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | 200 proof, absolute | Decon Labs |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99% | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | J.T. Baker |
Table 2: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Parameters | Solvent | Reaction Time | Expected Yield |
| 1 | Hydroxymethylation | 25-30°C, pH > 10 | Water | 48-72 hours | 50-60% |
| 2 | Chlorination | 0°C to room temp. | Dichloromethane | 2-4 hours | 80-90% |
| 3 | Gabriel Synthesis | 70-80°C | DMF | 12-18 hours | 70-80% |
| 4 | Hydrazinolysis & Salt Formation | Reflux, then 0°C | Ethanol | 4-6 hours | 85-95% |
Experimental Protocols
Step 1: Synthesis of 2-(Hydroxymethyl)-4-methylphenol
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.8 g (0.1 mol) of 4-methylphenol in 200 mL of deionized water.
-
Add 12.0 g (0.3 mol) of sodium hydroxide pellets to the solution and stir until fully dissolved.
-
Cool the reaction mixture to room temperature in a water bath.
-
Slowly add 24.4 mL (0.3 mol) of 37% aqueous formaldehyde solution to the reaction mixture.
-
Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH 6 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford 2-(hydroxymethyl)-4-methylphenol as a white solid.
Step 2: Synthesis of 2-(Chloromethyl)-4-methylphenol
-
In a 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 6.9 g (0.05 mol) of 2-(hydroxymethyl)-4-methylphenol in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 5.5 mL (0.075 mol) of thionyl chloride dropwise to the cooled solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water (2 x 50 mL), and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-methylphenol, which can be used in the next step without further purification.
Step 3: Synthesis of N-(2-Hydroxy-5-methylbenzyl)phthalimide
-
In a 250 mL round-bottom flask, combine 7.8 g (0.05 mol) of 2-(chloromethyl)-4-methylphenol, 10.2 g (0.055 mol) of potassium phthalimide, and 100 mL of anhydrous N,N-dimethylformamide (DMF).[1]
-
Heat the reaction mixture to 70-80°C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into 400 mL of ice-water.
-
Stir for 30 minutes, and collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain N-(2-hydroxy-5-methylbenzyl)phthalimide as a crystalline solid.
Step 4: Synthesis of this compound
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 13.4 g (0.05 mol) of N-(2-hydroxy-5-methylbenzyl)phthalimide in 150 mL of ethanol.
-
Add 3.0 mL (0.06 mol) of hydrazine monohydrate to the suspension.[2][3]
-
Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings, and cool in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise to the filtrate until the pH is approximately 1-2.
-
A white precipitate of this compound will form.
-
Collect the product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield the final product.
Visualization of Experimental Workflow and Potential Application
Caption: Synthetic workflow for this compound.
Caption: Role as a scaffold in drug discovery.
References
Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(Aminomethyl)-4-methylphenol hydrochloride via recrystallization. The provided methodologies are based on established principles of organic chemistry and data from analogous compounds, intended to serve as a comprehensive guide for achieving high purity of the target compound.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures. For this compound, a compound of interest in pharmaceutical development, achieving high purity is critical for subsequent applications. This document outlines the theoretical basis, practical considerations, and a detailed protocol for its recrystallization.
The ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. For amine hydrochlorides, which are salts, polar solvents are generally required to facilitate dissolution.
Data Presentation: Solubility of Analogous Compounds
| Compound Name | Solvent | Temperature (°C) | Solubility |
| p-Toluidine hydrochloride | Water | 20 | 0.1 g/100 mL[1] |
| Ethanol | - | Soluble[1] | |
| Ether | - | Soluble[1] | |
| o-Toluidine hydrochloride | Chloroform | - | Low solubility[2] |
| o-Aminophenol hydrochloride | Water | - | Freely soluble[3] |
| Alcohol | - | Freely soluble[3] | |
| p-Aminophenol | Hot Water | - | Recrystallizable[4] |
| Alcohols | - | Moderately soluble[4] | |
| m-Aminophenol | Hot Water | - | Soluble[5] |
| Ethanol | - | Very soluble[5] | |
| Acetone | - | Very soluble[5] | |
| 2-Aminophenol | Hot Water | - | Soluble[5] |
| Ethanol | - | Very soluble[5] | |
| Acetone | - | Very soluble[5] |
Disclaimer: This data is for analogous compounds and should be used as a starting point for solvent screening for this compound.
Experimental Protocols
This section provides a detailed methodology for the recrystallization of this compound. Two primary protocols are presented: a single-solvent recrystallization and a two-solvent (solvent/anti-solvent) recrystallization.
Materials and Equipment
-
Crude this compound
-
Recrystallization solvent(s) (e.g., ethanol, isopropanol, methanol, water)
-
Anti-solvent (e.g., diethyl ether, hexane, toluene)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stirrer and stir bars
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
Protocol 1: Single-Solvent Recrystallization
This method is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and from which the compound crystallizes upon cooling. Alcohols such as ethanol or isopropanol are good starting points for amine hydrochlorides.
Procedure:
-
Solvent Selection: Based on the data for analogous compounds, select a suitable polar solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is employed when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent"), and the two solvents are miscible.
Procedure:
-
Solvent System Selection: Choose a solvent in which this compound is very soluble (e.g., ethanol or methanol) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether or toluene). The two solvents must be miscible.
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".
-
Addition of Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "solvent" back to the mixture until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection and Drying: Collect, wash with the ice-cold anti-solvent, and dry the crystals as described in Protocol 1.
Visualizations
Experimental Workflow for Recrystallization
Caption: Experimental workflow for the recrystallization of this compound.
Logical Relationship for Solvent Selection
References
Application Note: NMR Spectroscopic Analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride. The methodologies outlined herein are essential for the structural elucidation and purity assessment of this compound, which is a key intermediate in various pharmaceutical syntheses. This note includes predicted ¹H and ¹³C NMR data, comprehensive experimental procedures, and a workflow for the NMR analysis process.
Introduction
This compound is a substituted phenol derivative of interest in medicinal chemistry and drug development. Accurate structural confirmation and purity determination are critical for its application. NMR spectroscopy is the most powerful technique for the unambiguous identification and characterization of such organic molecules in solution. This application note serves as a practical guide for researchers performing NMR analysis on this specific compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values and substituent effects observed in analogous molecular structures. The exact chemical shifts can be influenced by the choice of solvent and the concentration of the sample.[1][2][3][4][5]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.2 | br s | 1H | Phenolic -OH |
| ~8.4 | br s | 3H | Ammonium -NH₃⁺ |
| ~7.10 | d | 1H | Ar-H (H-6) |
| ~6.95 | dd | 1H | Ar-H (H-5) |
| ~6.80 | d | 1H | Ar-H (H-3) |
| ~4.00 | s | 2H | Methylene -CH₂- |
| ~2.20 | s | 3H | Methyl -CH₃ |
d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C-1 (C-OH) |
| ~130.0 | C-3 |
| ~129.5 | C-5 |
| ~128.0 | C-4 (C-CH₃) |
| ~120.0 | C-2 (C-CH₂NH₃⁺) |
| ~115.5 | C-6 |
| ~45.0 | Methylene -CH₂- |
| ~20.0 | Methyl -CH₃ |
Experimental Protocol
This section details the procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
3.1. Materials and Equipment
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3.3. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
For ¹H NMR:
-
Acquire a single-pulse ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16
-
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
3.4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow of the NMR analysis and the relationship between the experimental steps.
References
- 1. rsc.org [rsc.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: ¹H NMR Spectroscopic Analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and predicted spectral data for the characterization of 2-(Aminomethyl)-4-methylphenol hydrochloride using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
2-(Aminomethyl)-4-methylphenol is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. As part of its structural elucidation and quality control, ¹H NMR spectroscopy is an indispensable tool. When protonated to its hydrochloride salt, the compound's solubility and electronic properties are altered, leading to characteristic changes in its ¹H NMR spectrum. The protonation of the primary amine to an ammonium salt (-NH₃⁺) causes significant deshielding (a downfield shift) of adjacent protons, particularly the benzylic methylene group. This application note presents a predicted ¹H NMR spectrum for the hydrochloride salt in Dimethyl Sulfoxide-d₆ (DMSO-d₆) and a standard protocol for sample preparation and data acquisition.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for this compound. The chemical shifts are estimated based on the analysis of similar structures and known substituent effects in a DMSO-d₆ solvent. The proton labeling corresponds to the structure shown in Figure 1.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-a (CH₃) | ~ 2.25 | Singlet (s) | 3H |
| H-b (-CH₂-) | ~ 4.05 | Singlet (s) | 2H |
| H-c (Ar-H) | ~ 6.80 | Doublet (d) | 1H |
| H-d (Ar-H) | ~ 7.00 | Doublet (d) | 1H |
| H-e (Ar-H) | ~ 7.10 | Singlet (s) | 1H |
| H-f (-NH₃⁺) | ~ 8.40 | Broad Singlet (br s) | 3H |
| H-g (-OH) | ~ 9.80 | Broad Singlet (br s) | 1H |
Note: The chemical shifts of exchangeable protons (-NH₃⁺ and -OH) can vary significantly depending on concentration, temperature, and residual water content in the solvent.
Structural Diagram and Proton Assignments
The diagram below illustrates the chemical structure of this compound with protons labeled for clear assignment in the corresponding spectral data table.
Experimental Protocol
This section outlines the standard operating procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
4.1. Materials and Equipment
-
This compound sample
-
NMR tube (5 mm diameter)
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.8% D
-
Pipette or syringe
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
4.2. Sample Preparation Workflow
The following diagram illustrates the workflow for preparing the NMR sample.
4.3. Step-by-Step Procedure
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample directly into a small, clean, and dry glass vial.
-
Solvent Addition: Using a clean pipette or syringe, add approximately 0.7 mL of DMSO-d₆ to the vial containing the sample.
-
Dissolution: Cap the vial and vortex the mixture for 1-2 minutes. Visually inspect the solution to ensure that all solid material has completely dissolved. Gentle warming may be applied if dissolution is slow.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the solution height is adequate for the instrument's detector (typically ~4-5 cm).
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Integrate all signals and analyze the chemical shifts and coupling patterns.
-
Conclusion
The provided data and protocol offer a comprehensive guide for the ¹H NMR analysis of this compound. The predicted spectrum highlights the key structural features of the molecule, particularly the downfield shifts indicative of amine protonation. Following the detailed experimental workflow will enable researchers to obtain high-quality, reproducible spectra for structural verification and purity assessment.
Application Notes and Protocols for 2-(Aminomethyl)-4-methylphenol hydrochloride in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary synthetic applications of 2-(Aminomethyl)-4-methylphenol hydrochloride, a phenolic Mannich base. The content focuses on its principal use as a precursor in the synthesis of 1,3-benzoxazine monomers, which are valuable in polymer chemistry and materials science. Detailed experimental protocols, reaction parameters, and mechanistic diagrams are provided to guide researchers in utilizing this versatile chemical intermediate.
Introduction
2-(Aminomethyl)-4-methylphenol is a classic example of a phenolic Mannich base, a class of compounds synthesized through the aminomethylation of a phenol.[1] While the hydrochloride salt form enhances stability and solubility, the free base is a key intermediate in various synthetic transformations. The most significant application of this compound is in the synthesis of 3,4-dihydro-1,3-benzoxazine derivatives.[2][3] These heterocyclic compounds are crucial monomers for the production of polybenzoxazines, a class of high-performance thermosetting polymers with excellent thermal and mechanical properties.[4]
The aminomethylphenol acts as a bifunctional molecule, containing both a nucleophilic secondary amine and a phenolic hydroxyl group, which allows it to react with aldehydes or their equivalents to form the characteristic oxazine ring.[5]
Core Application: Synthesis of Benzoxazine Monomers
The primary application of 2-(Aminomethyl)-4-methylphenol is its reaction with aldehydes (most commonly formaldehyde) to yield 3,4-dihydro-3-substituted-1,3-benzoxazine monomers. This reaction is essentially the final ring-closing step in the overall synthesis of benzoxazines from a phenol, a primary amine, and formaldehyde.[2][5]
The general reaction scheme involves the condensation of the secondary amine of the aminomethylphenol with an aldehyde, followed by an intramolecular cyclization with the ortho-phenolic hydroxyl group to form the six-membered oxazine ring.
Logical Relationship: Benzoxazine Synthesis from 2-(Aminomethyl)-4-methylphenol
Caption: Synthesis of benzoxazines from 2-(Aminomethyl)-4-methylphenol.
Experimental Data for Benzoxazine Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of benzoxazine monomers from phenolic Mannich bases and formaldehyde. While specific data for this compound is not extensively published as a starting material, the data for analogous systems provide a strong predictive framework for experimental design.
| Phenolic Mannich Base (Substituent) | Aldehyde | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| p-Cresol-based | Formaldehyde | Dioxane | 100 | 2 h | >90 | [3] |
| Phenol-based | Formaldehyde | Dioxane | 100 | 2 h | >90 | [3] |
| p-Chlorophenol-based | Formaldehyde | Dioxane | 100 | 2 h | >90 | [3] |
| 2,4-di-tert-butylphenol-based | Formaldehyde | Toluene | Reflux | 3 h | 85-95 | [6] |
Note: The yields are typically high for the ring-closing reaction of the isolated aminomethylphenol with formaldehyde.
Detailed Experimental Protocol: Synthesis of a 1,3-Benzoxazine Monomer
This protocol describes the synthesis of a 3,4-dihydro-1,3-benzoxazine derivative from this compound and formaldehyde.
Materials:
-
This compound
-
Paraformaldehyde or Formalin solution (37 wt% in H₂O)
-
Sodium hydroxide (for neutralization if starting from hydrochloride)
-
Dioxane or Toluene (reaction solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Hexane (for precipitation/crystallization)
Procedure:
-
Neutralization (if using hydrochloride salt):
-
Dissolve this compound in a minimal amount of water.
-
Slowly add a 1M solution of sodium hydroxide with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of 2-(Aminomethyl)-4-methylphenol.
-
-
Benzoxazine Ring Formation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-(Aminomethyl)-4-methylphenol (1 equivalent) in dioxane or toluene.
-
Add paraformaldehyde (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a non-polar solvent (e.g., hexane) dropwise with stirring until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold hexane.
-
Dry the purified benzoxazine monomer under vacuum.
-
Characterization: The structure of the synthesized benzoxazine can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Experimental Workflow: Benzoxazine Synthesis
Caption: Workflow for benzoxazine synthesis from the hydrochloride salt.
Other Potential Applications
While the synthesis of benzoxazines is the most prominent application, phenolic Mannich bases like 2-(Aminomethyl)-4-methylphenol can also be explored in other areas:
-
Medicinal Chemistry: Phenolic Mannich bases have been investigated for a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.[7] The aminomethyl group can improve water solubility and act as a pharmacophore.[8]
-
Ligand Synthesis: The presence of nitrogen and oxygen donor atoms makes these compounds potential ligands for the synthesis of metal complexes, which can have applications in catalysis.
-
Structural Modification of Natural Products: The Mannich reaction is a valuable tool for introducing aminomethyl groups into natural products to modify their biological activities and physicochemical properties.[7]
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.
Conclusion
This compound is a valuable and versatile intermediate, primarily utilized in the synthesis of 1,3-benzoxazine monomers for high-performance polymers. The provided protocols and data offer a solid foundation for researchers to explore its synthetic potential in materials science and other areas of chemical research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Influence of substituent on equilibrium of benzoxazine synthesis from Mannich base and formaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. oarjbp.com [oarjbp.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds using 2-(Aminomethyl)-4-methylphenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine, a valuable heterocyclic compound, utilizing 2-(Aminomethyl)-4-methylphenol hydrochloride as a key precursor. This document outlines the synthetic strategy, experimental procedures, and expected outcomes, tailored for professionals in chemical research and drug development.
Introduction
This compound is a versatile building block in the synthesis of various heterocyclic compounds, most notably 1,3-benzoxazines. These bicyclic heterocycles are of significant interest due to their wide range of applications, including as monomers for high-performance polymers (polybenzoxazines) and as scaffolds in medicinal chemistry. The synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine from this compound is a straightforward and efficient process involving the cyclization of the aminophenol with an aldehyde, typically formaldehyde. This reaction proceeds via an initial neutralization of the hydrochloride salt to liberate the free amine, which then undergoes condensation with the aldehyde to form the oxazine ring.
Synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine
The primary application of this compound in heterocyclic synthesis is the preparation of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine. This is achieved through a cyclization reaction with formaldehyde. The hydrochloride salt is first neutralized in situ to the free aminophenol, which then reacts with formaldehyde to form the benzoxazine ring.
Experimental Protocols
Protocol 1: Synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine
This protocol details the synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine from this compound and formaldehyde.
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add this compound (e.g., 18.7 g, 0.1 mol) and toluene (100 mL).
-
Neutralization: To the stirred suspension, add a solution of sodium hydroxide (4.0 g, 0.1 mol) in water (10 mL). Stir the mixture at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt. The formation of sodium chloride as a precipitate will be observed.
-
Addition of Formaldehyde: To the mixture, add formaldehyde solution (37% in water, 8.1 g, 0.1 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 84-110 °C) and collect the water-toluene azeotrope in the Dean-Stark trap. Continue the reaction for 3-5 hours, or until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Wash the filtrate with deionized water (3 x 50 mL) in a separatory funnel.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 6-methyl-3,4-dihydro-2H-1,3-benzoxazine.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine.
| Parameter | Value |
| Reactants | This compound, Formaldehyde, Sodium Hydroxide |
| Product | 6-methyl-3,4-dihydro-2H-1,3-benzoxazine |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Reaction Time | 3-5 hours |
| Reaction Temperature | Reflux (approx. 84-110 °C) |
| Typical Yield | 75-90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, ppm) | δ 2.25 (s, 3H, -CH₃), 3.95 (s, 2H, Ar-CH₂-N), 4.85 (s, 2H, O-CH₂-N), 6.60-7.00 (m, 3H, Ar-H)[1] |
| ¹³C NMR (CDCl₃, ppm) | δ 20.5, 45.0, 82.0, 116.0, 120.0, 127.0, 128.0, 129.0, 152.0 |
| FT-IR (cm⁻¹) | ~3300-3400 (O-H, if precursor is present), ~2900 (C-H), ~1230 (asymmetric C-O-C stretch of oxazine ring), ~930-950 (characteristic oxazine ring vibration)[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of 6-methyl-3,4-dihydro-2H-1,3-benzoxazine.
Logical Relationship in Synthesis
This diagram shows the logical progression from reactants to the final heterocyclic product.
Biological Activity Context
While specific signaling pathway involvement for 6-methyl-3,4-dihydro-2H-1,3-benzoxazine is not extensively documented, benzoxazine derivatives, in general, are known to possess a range of biological activities. These can include antimicrobial, anticancer, and anti-inflammatory properties. Researchers in drug development may use this benzoxazine scaffold as a starting point for the synthesis of more complex molecules with potential therapeutic applications. Further screening and structure-activity relationship (SAR) studies would be required to elucidate any specific biological targets and signaling pathways.
References
Application Notes and Protocols: 2-(Aminomethyl)-4-methylphenol Hydrochloride as a Pharmaceutical Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Aminomethyl)-4-methylphenol hydrochloride, and its related free base 2-amino-4-methylphenol (also known as 2-amino-p-cresol), are versatile chemical building blocks in pharmaceutical synthesis. Their inherent structural features—a phenol, a primary amine, and a methyl-substituted benzene ring—provide multiple reactive sites for the construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the use of this building block, with a primary focus on the synthesis of the potent antiemetic drug, Ondansetron.
Introduction: The Utility of 2-(Aminomethyl)-4-methylphenol in Medicinal Chemistry
The aminophenol moiety is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. 2-(Aminomethyl)-4-methylphenol and its non-hydrochloride form serve as crucial starting materials for the synthesis of various heterocyclic systems, including benzoxazoles and carbazoles. A notable and commercially significant application is its role as a precursor in the synthesis of Ondansetron, a selective serotonin 5-HT3 receptor antagonist widely used to prevent nausea and vomiting induced by chemotherapy and surgery.
Featured Application: Synthesis of Ondansetron
Ondansetron's core structure is a tetrahydrocarbazolone, which can be efficiently synthesized using a Fischer indole synthesis approach. The journey from a p-cresol derivative to Ondansetron highlights the utility of 2-amino-4-methylphenol as a key intermediate.
Synthetic Strategy Overview
The synthesis of Ondansetron from a p-cresol-derived starting material can be broadly divided into three key stages:
-
Formation of the Tetrahydrocarbazolone Core: This involves the synthesis of a substituted phenylhydrazine from a p-cresol derivative, followed by a Fischer indole synthesis with 1,3-cyclohexanedione to form the tricyclic carbazolone intermediate.
-
Introduction of the Aminomethyl Side Chain: A Mannich reaction is employed to introduce a dimethylaminomethyl group at the C3 position of the carbazolone ring.
-
Formation of the Imidazole Moiety: The final step involves the substitution of the dimethylamino group with 2-methylimidazole to yield Ondansetron.
dot
Caption: Synthetic workflow for Ondansetron.
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (Carbazolone Intermediate)
This protocol outlines the synthesis of the key carbazolone intermediate via the Fischer indole synthesis. The initial steps involve the conversion of a p-cresol derivative to the corresponding phenylhydrazine.
Step 1a: Preparation of p-Toluidine from p-Cresol (Conceptual)
While 2-amino-4-methylphenol can be directly diazotized, a more common industrial route to the required phenylhydrazine starts from p-toluidine. p-Cresol can be converted to p-toluidine through various industrial processes, such as amination.
Step 1b: Diazotization of p-Toluidine and Reduction to p-Methylphenylhydrazine
-
Dissolve p-toluidine in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of sodium sulfite in water.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature low.
-
Acidify the mixture with hydrochloric acid and heat to complete the reduction to p-methylphenylhydrazine hydrochloride.
-
Isolate the product by filtration and dry under vacuum.
Step 1c: Fischer Indole Synthesis
-
To a solution of p-methylphenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water, add 1,3-cyclohexanedione (1 equivalent).
-
Stir the resulting solution at room temperature for 3 hours, then heat at reflux for 14 hours.[1]
-
Cool the reaction mixture to ambient temperature and pour it into a large volume of water to precipitate the product.
-
Filter the solid, wash with water, and dry in vacuo to yield 1,2,3,9-tetrahydro-4H-carbazol-4-one.
-
N-methylation of the carbazolone can be achieved using a suitable methylating agent like dimethyl sulfate in the presence of a base to yield 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one.
| Parameter | Value | Reference |
| Reactants | p-Methylphenylhydrazine hydrochloride, 1,3-Cyclohexanedione | [1] |
| Solvent | Ethanol/Water | [1] |
| Reaction Time | 3 h at RT, 14 h at reflux | [1] |
| Yield | Not specified for this specific derivative, but generally good. |
Protocol 2: Mannich Reaction to Introduce the Aminomethyl Side Chain
-
Charge a reactor with dimethylformamide, acetic acid, acetic anhydride, dimethylamine hydrochloride, and paraformaldehyde.
-
Add 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1 equivalent).
-
Heat the mixture to 100–110 °C and stir for 1 hour.
| Parameter | Value | Reference |
| Reactants | Carbazolone, Paraformaldehyde, Dimethylamine HCl | |
| Solvent | DMF, Acetic Acid, Acetic Anhydride | |
| Temperature | 100-110 °C | |
| Reaction Time | 1 hour |
Protocol 3: Synthesis of Ondansetron via Substitution
-
To the reaction mixture from Protocol 2, add 2-methyl-1H-imidazole (excess).
-
Continue stirring the mixture at 100-110 °C for 5 hours.
-
Cool the reaction mixture and dilute with water to precipitate the crude Ondansetron.
-
Control the pH to be higher than 8.
-
Filter the precipitated solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
| Parameter | Value | Reference |
| Reactants | Mannich intermediate, 2-Methylimidazole | |
| Temperature | 100-110 °C | |
| Reaction Time | 5 hours | |
| Yield (over 2 steps) | 91.8% | |
| Purity (after recrystallization) | >99.5% |
Mechanism of Action: Ondansetron's Signaling Pathway
Ondansetron is a highly selective antagonist of the serotonin 5-HT3 receptor. These receptors are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone (CTZ) of the area postrema.
Chemotherapeutic agents and radiation therapy can cause damage to enterochromaffin cells in the gastrointestinal tract, leading to a release of serotonin (5-HT). This released serotonin binds to 5-HT3 receptors on vagal afferent nerves, initiating an emetic signal to the nucleus tractus solitarius (NTS) and the CTZ in the brainstem. This signaling cascade ultimately triggers the vomiting reflex.
Ondansetron competitively blocks the binding of serotonin to these 5-HT3 receptors, thereby preventing the initiation of the emetic signal. This dual peripheral and central action makes it a highly effective antiemetic agent.
dot
Caption: Mechanism of action of Ondansetron.
Conclusion
This compound and its free base are valuable and versatile building blocks for the synthesis of complex pharmaceutical agents. The multi-step synthesis of Ondansetron serves as a prime example of its utility, leveraging fundamental organic reactions to construct a clinically significant molecule. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the potential of this building block in their own synthetic endeavors. Further exploration of derivatives based on this scaffold may lead to the discovery of novel therapeutic agents.
References
Application Notes and Protocols for the Derivatization of 2-(Aminomethyl)-4-methylphenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 2-(Aminomethyl)-4-methylphenol hydrochloride, a versatile bifunctional molecule. The presence of a primary amino group and a phenolic hydroxyl group allows for a variety of derivatization strategies, leading to a wide range of structures with potential applications in medicinal chemistry and materials science. The primary derivatization reactions covered are N-acylation and Schiff base formation at the aminomethyl group.
N-Acylation of 2-(Aminomethyl)-4-methylphenol
N-acylation of the primary amine in 2-(Aminomethyl)-4-methylphenol is a common strategy to introduce a variety of functional groups, which can modulate the compound's physicochemical properties and biological activity. This reaction typically involves the use of an acylating agent such as an acyl chloride or anhydride.
Experimental Protocol: General Procedure for N-Acylation
This protocol is a general guideline and may require optimization for specific acylating agents.
Materials:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF))
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask.
-
Add the base (2.2 eq, e.g., triethylamine) to the suspension and stir at room temperature for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation: N-Acylation of Amines
| Acylating Agent | Amine Substrate | Solvent | Yield (%) | Reference |
| Acetic Anhydride | Aniline | Water | 90 | [1] |
| Acetic Anhydride | p-nitroaniline | No Solvent | 91 | [1] |
| Acetic Anhydride | Alaninol | No Solvent | 85-90 | [1] |
| Benzoyl Chloride | p-aminophenol | Not Specified | High | [2] |
| Stearic Acid / p-toluenesulfonyl chloride | Phytosphingosine | Methylene Chloride | 95.2 | [3] |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of 2-(Aminomethyl)-4-methylphenol.
Schiff Base Formation
The primary amine of 2-(Aminomethyl)-4-methylphenol can readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). These compounds are of significant interest due to their wide range of biological activities and applications as ligands in coordination chemistry.
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol provides a general method for the synthesis of Schiff bases from 2-(Aminomethyl)-4-methylphenol. Optimization of solvent and reaction time may be necessary for different carbonyl compounds.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., salicylaldehyde, benzaldehyde)
-
Base (e.g., triethylamine)
-
Solvent (e.g., ethanol, methanol)
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen alcohol solvent (e.g., ethanol) in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the solution to liberate the free amine.
-
Add the aldehyde or ketone (1.0 eq) to the reaction mixture.
-
Add a catalytic amount of glacial acetic acid (optional, can promote the reaction).
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Schiff Base Formation with Aminophenols
The table below presents data from the synthesis of Schiff bases using aminophenols structurally related to the target compound.
| Amine | Carbonyl Compound | Solvent | Yield (%) | Melting Point (°C) | Reference |
| 2-aminophenol | Salicylaldehyde | Not Specified | High | Not Specified | [4] |
| 4-aminophenol | 5-chlorosalicylaldehyde | Ethanol | Not Specified | Not Specified | [5] |
| 2-amino-4-methylphenol | O-hydroxy acetophenone | Not Specified | High | Not Specified | [6] |
| p-toluidine | Salicylaldehyde | Not Specified | 80 | 100-101 | [7] |
Visualization: Schiff Base Formation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO1993020038A1 - Selective n-acylation of amino alcohols - Google Patents [patents.google.com]
- 4. Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 2-(Aminomethyl)-4-methylphenol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-(Aminomethyl)-4-methylphenol hydrochloride in solution. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form?
A1: For long-term stability, this compound solid should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to protect the compound from light and moisture.[1][2] The container should be tightly sealed and, for maximum stability, the atmosphere can be replaced with an inert gas like argon.[1]
Q2: What solvents are recommended for dissolving this compound?
Q3: What are the primary degradation pathways for this compound in solution?
A3: The primary degradation pathway for this compound in solution is oxidation.[2][3] The aminophenol structure is susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions or basic conditions.[2][3] This can lead to the formation of colored quinone-imine species and other complex products. The presence of the hydrochloride salt suggests that acidic to neutral pH conditions would favor stability by protonating the amino group.
Q4: How does pH affect the stability of this compound solutions?
A4: The stability of aminophenols is highly pH-dependent. Acidic to neutral pH conditions are generally preferred to enhance stability. In basic solutions, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which, along with the free amino group, makes the molecule more susceptible to oxidation.[3] Therefore, maintaining a slightly acidic pH (e.g., using buffers) is recommended for aqueous solutions.
Q5: Are there any known incompatibilities for this compound in solution?
A5: Yes, this compound is incompatible with strong oxidizing agents and strong bases.[5] Contact with these substances can lead to rapid degradation. It is also advisable to avoid contact with metal ions that can catalyze oxidation reactions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution turns yellow or brown over time. | Oxidation of the aminophenol moiety. This can be accelerated by exposure to light, elevated temperature, high pH, or presence of oxygen/metal ions.[2][3] | - Prepare solutions fresh before use.- Store solutions protected from light (e.g., in amber vials).- Store solutions at low temperatures (e.g., 2-8 °C), but check for precipitation.- Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).- Work in an inert atmosphere if possible.- Ensure the pH of the solution is neutral to slightly acidic. |
| Precipitate forms in the solution. | - The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature.- The pH of the solution has shifted, affecting solubility.- Degradation products are precipitating out of solution. | - Gently warm the solution to see if the precipitate redissolves (if warming does not accelerate degradation).- Prepare a more dilute solution.- Check and adjust the pH of the solution.- Filter the solution before use if the precipitate is suspected to be an impurity or degradation product. |
| Loss of compound potency or activity in an assay. | Chemical degradation of the compound. | - Verify the stability of the compound under the specific assay conditions (e.g., temperature, pH, incubation time).- Prepare fresh solutions for each experiment.- Include a positive control with a freshly prepared solution in each assay.- Analyze the solution for degradation products using a stability-indicating method like HPLC. |
| Inconsistent experimental results. | - Inconsistent solution preparation.- Degradation of the stock solution over time. | - Standardize the solution preparation protocol.- Prepare fresh stock solutions at regular intervals and store them appropriately.- Perform a stability study on the stock solution to determine its shelf-life under your storage conditions. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Preparation: Work in an area with minimal light exposure.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the solid to a volumetric flask. Add a portion of the desired solvent (e.g., deionized water, ethanol, or a suitable buffer) and gently swirl to dissolve. Sonication can be used cautiously if needed, avoiding excessive heating.
-
Final Volume: Once dissolved, bring the solution to the final volume with the solvent and mix thoroughly.
-
Storage: Store the solution in a tightly sealed, light-protected container (e.g., amber glass vial) at a low temperature (e.g., 2-8 °C).
Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for developing a stability-indicating HPLC method.
-
Method Development:
-
Column: Use a reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient elution is often effective. Start with a mobile phase of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Detection: Use a UV detector, monitoring at a wavelength where the parent compound and potential degradation products absorb (a photodiode array detector is ideal for scanning across multiple wavelengths).
-
Sample Preparation: Dissolve the compound in a suitable diluent (e.g., 50:50 water:acetonitrile).[6]
-
-
Forced Degradation Study: To ensure the method can separate the parent compound from its degradation products, perform a forced degradation study. Expose the compound to:
-
Acidic conditions: e.g., 0.1 M HCl at 60 °C
-
Basic conditions: e.g., 0.1 M NaOH at room temperature
-
Oxidative conditions: e.g., 3% H₂O₂ at room temperature
-
Thermal stress: Heat the solid compound or a solution.
-
Photolytic stress: Expose a solution to UV light.
-
-
Analysis: Inject the stressed samples into the HPLC system. The goal is to see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products, all of which should be well-separated.
-
Stability Study:
-
Prepare a solution of this compound at a known concentration.
-
Store aliquots of the solution under different conditions (e.g., different temperatures, light exposures).
-
At specified time points, analyze the aliquots by HPLC.
-
Calculate the percentage of the parent compound remaining and monitor the formation of any degradation products.
-
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Postulated primary degradation pathway.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Aminomethyl)-4-methylphenol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Aminomethyl)-4-methylphenol hydrochloride. The information is designed to address specific issues that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common method for synthesizing this compound is the Mannich reaction. This reaction involves the aminomethylation of a phenol, in this case, 4-methylphenol (p-cresol), using formaldehyde and an amine, followed by conversion to the hydrochloride salt. The reaction typically proceeds at the ortho position to the hydroxyl group due to its directing effect.
Q2: How can I control the regioselectivity of the aminomethylation on 4-methylphenol?
A2: For 4-methylphenol, the primary site of aminomethylation is the ortho position relative to the hydroxyl group. This is due to the ortho-directing nature of the hydroxyl group. To favor mono-substitution at the desired position, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of 4-methylphenol to the aminomethylating agent can help minimize the formation of di-substituted byproducts.
Q3: What are the typical reaction conditions for the Mannich reaction in this synthesis?
A3: While specific conditions can vary, a general protocol involves reacting 4-methylphenol with formaldehyde and an amine (such as dimethylamine or ammonia) in a suitable solvent like ethanol. The reaction can often be carried out at room temperature over several hours to a few days. Some protocols may utilize gentle heating to reduce reaction times.
Q4: How is the crude product typically purified?
A4: The crude Mannich base is often purified by converting it into its hydrochloride salt. This is achieved by treating the reaction mixture with hydrochloric acid. The resulting this compound is typically a solid that can be isolated by filtration and further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
Q5: What analytical techniques are recommended for characterizing the final product?
A5: The structure and purity of this compound should be confirmed using a combination of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Elemental analysis provides information on the elemental composition. High-Performance Liquid Chromatography (HPLC) is a valuable tool for assessing purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Degradation of starting materials or product. | - Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. - Experiment with a slightly elevated temperature (e.g., 40-50 °C) to increase the reaction rate. - Ensure precise measurement of reactants, particularly maintaining a 1:1 molar ratio of 4-methylphenol to the aminomethylating agent. - Use fresh, high-purity starting materials. |
| Formation of Multiple Products (Poor Selectivity) | - Di-substitution on the aromatic ring. - Polymerization of formaldehyde. - Side reactions involving the amine. | - Use a stoichiometric amount or a slight excess of 4-methylphenol relative to the aminomethylating agent. - Add formaldehyde slowly to the reaction mixture to minimize polymerization. - Ensure the amine is of high purity and consider using a protecting group strategy if side reactions are significant. |
| Product is Difficult to Isolate/Purify | - Product is an oil instead of a solid. - Presence of impurities that inhibit crystallization. - Incomplete conversion to the hydrochloride salt. | - Ensure complete conversion to the hydrochloride salt by careful addition of HCl and checking the pH. - Try different recrystallization solvents or solvent mixtures. - Employ column chromatography to purify the free base before converting it to the hydrochloride salt. |
| Product Discoloration | - Oxidation of the phenolic group. - Presence of colored impurities from starting materials. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Purify the starting materials before use. - Consider adding a small amount of a reducing agent, such as sodium bisulfite, during workup. |
| Inconsistent Results Between Batches | - Variability in raw material quality. - Poor control over reaction parameters (temperature, time, mixing). | - Source high-purity, well-characterized starting materials from a reliable supplier. - Implement strict process controls, including accurate temperature monitoring, consistent reaction times, and efficient stirring. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Mannich Reaction
-
Reaction Setup: In a well-ventilated fume hood, combine equimolar amounts of 4-methylphenol and the chosen amine (e.g., dimethylamine as a solution in ethanol or aqueous ammonia) in a round-bottom flask equipped with a magnetic stirrer.
-
Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the reactants.
-
Reagent Addition: Slowly add one molar equivalent of formaldehyde (as a 37% aqueous solution) to the stirred mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24-72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: Once the reaction is complete, cool the mixture in an ice bath.
-
Salt Formation: Slowly add a concentrated solution of hydrochloric acid dropwise while stirring until the solution is acidic (pH 1-2).
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Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration.
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Purification: Wash the collected solid with a small amount of cold ethanol or diethyl ether to remove soluble impurities.
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Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature.
Visualizations
Technical Support Center: 2-(Aminomethyl)-4-methylphenol hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and effective use of 2-(Aminomethyl)-4-methylphenol hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: This compound is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, appropriate personal protective equipment (PPE) must be worn during handling.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed and store it under an inert atmosphere as the free base form can be sensitive to air.[4]
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents and strong acids.[4]
Q4: What should I do in case of accidental exposure?
A4:
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Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[4]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4][5]
Q5: How should I handle spills of this compound?
A5: For small spills, you should first remove all sources of ignition. Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container for disposal. Use absorbent paper dampened with 60-70% ethanol to clean the area.[6] Ensure you are wearing appropriate PPE during cleanup.
Troubleshooting Guide for Experiments
| Problem | Potential Cause | Suggested Solution |
| Poor solubility in reaction solvent. | The hydrochloride salt may have different solubility from the free base. | If using a non-polar organic solvent, consider converting the hydrochloride salt to the free base by neutralization with a suitable base. Alternatively, screen a variety of polar aprotic or protic solvents. |
| Incomplete reaction or low yield. | The amine group may be protonated, reducing its nucleophilicity. | In reactions where the free amine is the reactive species (e.g., nucleophilic addition), a non-nucleophilic base should be added to the reaction mixture to deprotonate the amine. |
| Side product formation, especially with alcohol solvents. | In reactions involving epoxides, alcohol solvents (like ethanol) can act as nucleophiles and add to the epoxide, competing with the desired reaction.[1] | Consider using a non-nucleophilic solvent such as acetonitrile (MeCN) or toluene.[1] |
| Compound degradation (discoloration). | The phenol group is susceptible to oxidation, which can be accelerated by air and light, potentially forming colored quinone-type byproducts.[7] | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and protect the reaction from light. |
Experimental Protocols
General Protocol for the Synthesis of a β-amino alcohol derivative
This compound can be used as a precursor in the synthesis of various compounds, including β-amino alcohols which are important in pharmaceutical chemistry.[5] The following is a general protocol for the reaction with an epoxide.
Materials:
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This compound
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A suitable epoxide (e.g., epichlorohydrin)
-
A non-nucleophilic base (e.g., potassium carbonate)
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Anhydrous solvent (e.g., acetonitrile)
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Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound and a non-nucleophilic base (e.g., 1.1 equivalents of K₂CO₃).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the mixture under an inert atmosphere.
-
Add the epoxide (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using a suitable method, such as column chromatography.
Visualizations
Logical Workflow for Handling and Storage
Caption: General workflow for the safe handling and storage of this compound.
Potential Reaction Pathway Diagram
Caption: A potential reaction pathway for the synthesis of a β-amino alcohol using this compound.
References
- 1. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols - Google Patents [patents.google.com]
- 3. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
- 6. 2-Amino-4-methylphenol hydrochloride | CymitQuimica [cymitquimica.com]
- 7. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride: A Technical Support Guide
Shanghái, China - The successful scale-up of active pharmaceutical ingredient (API) synthesis is a critical juncture in drug development. For researchers and chemists working on the synthesis of 2-(Aminomethyl)-4-methylphenol hydrochloride, a key intermediate, the path from benchtop to bulk production can be fraught with challenges. This technical support center provides a comprehensive guide, including troubleshooting advice and frequently asked questions, to facilitate a smooth and efficient scale-up process.
Experimental Protocol: Synthesis of this compound
A plausible and scalable synthesis of this compound involves a two-step process: a Mannich reaction with p-cresol, formaldehyde, and ammonia, followed by conversion to the hydrochloride salt.
Step 1: Mannich Reaction - Synthesis of 2-(Aminomethyl)-4-methylphenol
Reaction Scheme:
p-Cresol + Formaldehyde + Ammonia → 2-(Aminomethyl)-4-methylphenol
Methodology:
-
Reaction Setup: A suitable reactor is charged with p-cresol and a solvent such as ethanol or isopropanol.
-
Reagent Addition: An aqueous solution of formaldehyde is added to the reactor, followed by the slow addition of concentrated aqueous ammonia. The addition of ammonia is exothermic and should be carefully controlled to maintain the desired reaction temperature.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, ranging from room temperature to a gentle reflux, for a period of several hours to overnight. Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is then taken up in an appropriate organic solvent and washed with water or brine to remove unreacted formaldehyde and ammonia.
-
Isolation: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated to yield the crude 2-(Aminomethyl)-4-methylphenol as a free base.
Step 2: Hydrochloride Salt Formation
Reaction Scheme:
2-(Aminomethyl)-4-methylphenol + HCl → this compound
Methodology:
-
Dissolution: The crude 2-(Aminomethyl)-4-methylphenol is dissolved in a suitable solvent, such as isopropanol, ethanol, or a mixture of ethers.
-
Acidification: A solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) is added dropwise to the stirred solution of the free base. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with a cold solvent to remove any remaining impurities, and then dried under vacuum to yield this compound. Recrystallization from a suitable solvent system can be performed for further purification if necessary.
Troubleshooting Guide
Scaling up the synthesis of this compound can present several challenges. This guide addresses common issues in a question-and-answer format.
| Issue ID | Question | Potential Causes | Recommended Solutions |
| TS-001 | Low yield of the Mannich base. | - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect stoichiometry of reactants. - Formation of side products (e.g., bis- or tris-aminomethylated phenols). | - Extend the reaction time and monitor for completion using TLC or HPLC. - Optimize the reaction temperature; a moderate increase may improve the rate, but excessive heat can lead to side reactions. - Carefully control the molar ratios of p-cresol, formaldehyde, and ammonia. An excess of formaldehyde and ammonia can favor polysubstitution. - Consider a stepwise addition of formaldehyde to control the reaction. |
| TS-002 | Formation of significant amounts of side products. | - High reaction temperature. - Prolonged reaction times. - Incorrect pH of the reaction mixture. | - Maintain a controlled and moderate reaction temperature. - Monitor the reaction closely and stop it once the desired product is maximized. - The pH can influence the reactivity of the phenol and the stability of the intermediate iminium ion; adjustments may be necessary. |
| TS-003 | Difficulty in isolating the product. | - The product may be an oil or a sticky solid. - Emulsion formation during work-up. | - If the product is an oil, try triturating with a non-polar solvent to induce crystallization. - To break emulsions, add a small amount of brine or a different organic solvent. - Ensure complete removal of the reaction solvent before attempting crystallization. |
| TS-004 | The final hydrochloride salt is discolored. | - Presence of oxidized impurities from the Mannich reaction. - Degradation of the product during salt formation. | - Purify the crude Mannich base before salt formation using column chromatography or recrystallization. - Perform the salt formation at a lower temperature. - Use a high-purity grade of hydrochloric acid. |
| TS-005 | Inconsistent product purity during scale-up. | - Inefficient mixing in a larger reactor. - "Hot spots" due to poor heat transfer. - Changes in the rate of reagent addition. | - Ensure the reactor is equipped with an efficient stirring mechanism. - Implement a robust temperature control system for the reactor. - Maintain a consistent and controlled rate of addition for all reagents, especially during the exothermic steps. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Mannich reaction in this synthesis?
A1: While ethanol is commonly used, isopropanol can also be an effective solvent. The choice may depend on the scale of the reaction and the desired work-up procedure. Solvent screening studies are recommended during the process development phase.
Q2: How can I minimize the formation of di- and tri-substituted byproducts?
A2: The formation of polysubstituted products is a common side reaction in the Mannich reaction with phenols. To minimize this, it is crucial to control the stoichiometry of the reactants. Using a molar excess of p-cresol relative to formaldehyde and ammonia can favor the formation of the mono-substituted product. Additionally, a lower reaction temperature and shorter reaction time can also help.
Q3: What are the safety precautions to consider during the scale-up of this synthesis?
A3: Both formaldehyde and concentrated ammonia are hazardous materials and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). The Mannich reaction can be exothermic, especially during the addition of ammonia; therefore, adequate cooling and temperature monitoring are essential to prevent a runaway reaction. Hydrochloric acid is corrosive and should be handled with care.
Q4: Can other amines be used in the Mannich reaction?
A4: Yes, primary and secondary amines can be used in the Mannich reaction, which would result in the formation of the corresponding N-substituted aminomethylphenols. However, for the synthesis of 2-(Aminomethyl)-4-methylphenol, ammonia is the required amine.
Q5: What analytical techniques are recommended for in-process control?
A5: For monitoring the progress of the Mannich reaction, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. For more quantitative analysis and to determine the purity of the product, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical logic, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-(Aminomethyl)-4-methylphenol Hydrochloride
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function, reactivity, and potential as a therapeutic agent. This guide provides a comparative overview of X-ray crystallography for the structural analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride and contrasts it with other common analytical techniques. While specific crystallographic data for the hydrochloride salt of 2-(Aminomethyl)-4-methylphenol is not publicly available, this guide will utilize data from the parent compound, 2-Amino-4-methylphenol, and other related aminophenol derivatives as a reference.
X-ray Crystallography: A Gold Standard for Atomic Resolution
X-ray crystallography is a powerful technique that provides unambiguous determination of the atomic and molecular structure of a crystal.[1] The method relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal, yielding a unique diffraction pattern. From this pattern, the electron density can be calculated, and a detailed three-dimensional model of the molecule can be constructed.
A search for crystallographic data on 2-Amino-4-methylphenol reveals its presence in the Cambridge Structural Database, indicating that this class of compounds is amenable to single-crystal X-ray diffraction analysis.[2]
Table 1: Representative Crystallographic Data for an Aminophenol Derivative
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂ClNO |
| Molecular Weight | 233.69 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5842 (11) |
| b (Å) | 7.9485 (16) |
| c (Å) | 13.023 (3) |
| α (°) | 86.87 (3) |
| β (°) | 89.12 (3) |
| γ (°) | 88.65 (3) |
| Volume (ų) | 577.0 (2) |
| Z | 2 |
| Data for 2-[(4-Chlorophenyl)aminomethyl]phenol, a related aminophenol derivative.[3] |
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer complementary information, particularly regarding the molecule's behavior in solution and its connectivity.
Table 2: Comparison of Key Analytical Techniques for Small Molecule Characterization
| Technique | Information Provided | Sample State | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, packing interactions.[4][5] | Crystalline Solid | Unambiguous structure determination, high resolution. | Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule.[5][6] |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution.[1][7] | Solution | Provides information about the structure and dynamics in a physiologically relevant state; no need for crystallization.[6] | Structure determination can be complex and may not provide the same level of precision as crystallography; less suitable for very large molecules.[7] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural clues.[8][9] | Gas Phase (from solid or liquid) | High sensitivity, requires very small amounts of sample, can be coupled with chromatography for mixture analysis.[8][10] | Does not directly provide 3D structural information; interpretation of fragmentation can be challenging. |
Experimental Protocols
Single-Crystal X-ray Diffraction Workflow
A typical workflow for the structural elucidation of a small molecule like this compound via X-ray crystallography involves the following key steps:
References
- 1. differencebetween.com [differencebetween.com]
- 2. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[(4-Chlorophenyl)aminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. people.bu.edu [people.bu.edu]
- 8. scispace.com [scispace.com]
- 9. hovione.com [hovione.com]
- 10. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Aminomethyl)-4-methylphenol hydrochloride and its Isomeric Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(Aminomethyl)-4-methylphenol hydrochloride with its parent aminophenol isomers: ortho-aminophenol (2-aminophenol), meta-aminophenol (3-aminophenol), and para-aminophenol (4-aminophenol). This document synthesizes available data on their chemical properties, biological activities, and toxicological profiles to offer a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
The introduction of an aminomethyl group to the 4-methylphenol backbone significantly alters the physicochemical properties compared to the simple aminophenol isomers. These differences in molecular weight, polarity, and solubility can influence their biological behavior, including absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | This compound | 2-Aminophenol (o-Aminophenol) | 3-Aminophenol (m-Aminophenol) | 4-Aminophenol (p-Aminophenol) |
| Molecular Formula | C₈H₁₂ClNO | C₆H₇NO | C₆H₇NO | C₆H₇NO |
| Molecular Weight | 173.64 g/mol | 109.13 g/mol | 109.13 g/mol | 109.13 g/mol |
| Appearance | Solid | White orthorhombic, bipyramidal needles that readily become yellow-brown | White prisms | White or reddish-yellow crystals or light brown powder that turns violet on light exposure |
| Melting Point | Not available | 174 °C | 122-124 °C | 187-189 °C |
| Solubility | Data not available, but expected to be soluble in water due to the hydrochloride salt. | Moderately soluble in alcohols and can be recrystallized from hot water | Soluble in water, ethanol, ether, amyl alcohol, and benzene. | Moderately soluble in alcohols and can be recrystallized from hot water |
| Stability | Generally more stable as a hydrochloride salt. | Unstable and readily oxidized | The most stable of the three isomers under atmospheric conditions | Unstable and deteriorates rapidly in air to form pink-purple oxidation products |
Comparative Biological Performance and Toxicity
While direct comparative experimental data for this compound is limited in publicly available literature, we can infer its potential performance based on the well-documented activities of aminophenol isomers and the known effects of aminomethylation on phenolic compounds. Aminomethylation of phenols has been shown in some studies to enhance antioxidant activity.
The primary toxicity associated with aminophenols is nephrotoxicity, particularly with the para-isomer. The mechanism of p-aminophenol-induced kidney damage is linked to its metabolic activation to reactive intermediates, leading to oxidative stress and depletion of cellular glutathione (GSH).
In Vitro Cytotoxicity Data
The following table summarizes available data on the cytotoxicity of aminophenol isomers. Data for this compound is not currently available and represents a key area for future research.
| Compound | Cell Line | Endpoint | Concentration | Result | Reference |
| p-Aminophenol | LLC-PK1 | Cell Viability (AlamarBlue) | 0.1 mM | ~50% loss of viability after 24h | |
| p-Aminophenol | Rabbit Renal Proximal Tubules | LDH Release | 0.5 mM | Time-dependent increase in cell death over 4h | |
| p-Aminophenol | Rabbit Renal Proximal Tubules | LDH Release | 1 mM | Time-dependent increase in cell death over 4h | |
| o-Aminophenol | Not specified | Nephrotoxicity | Not specified | Not nephrotoxic | |
| m-Aminophenol | Not specified | Nephrotoxicity | Not specified | Not nephrotoxic |
In Vivo Toxicity Data
| Compound | Animal Model | Route of Administration | Dose | Key Findings | Reference |
| p-Aminophenol | Fischer 344 Rat | Intraperitoneal | 100 mg/kg | Significant renal toxicity | |
| o-Aminophenol | Fischer 344 Rat | Intraperitoneal | - | Not nephrotoxic at tested doses | |
| m-Aminophenol | Fischer 344 Rat | Intraperitoneal | - | Not nephrotoxic at tested doses |
Experimental Protocols
For researchers planning to conduct comparative studies, the following are detailed methodologies for key in vitro toxicity assays.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and appropriate vehicle controls. Include a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Supernatant Collection: After the desired incubation period, centrifuge the plate to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt like INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for formazan).
-
Calculation: Calculate the percentage of cytotoxicity relative to the positive control.
Total Glutathione (GSH) Assay
This assay measures the total glutathione (GSH and GSSG) levels in cell lysates, providing an indicator of oxidative stress.
Protocol:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Deproteinization: Precipitate proteins from the cell lysate, often using metaphosphoric acid (MPA), and centrifuge to collect the supernatant.
-
GSH Reaction: In a 96-well plate, add the deproteinized sample, glutathione reductase, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
NADPH Addition: Initiate the reaction by adding NADPH.
-
Kinetic Measurement: Immediately measure the rate of color change (formation of 5-thio-2-nitrobenzoic acid) at 412 nm over a period of time.
-
Quantification: Determine the GSH concentration by comparing the rate of reaction to a standard curve prepared with known concentrations of GSH.
Signaling Pathways and Mechanisms of Action
The toxicity of p-aminophenol is primarily attributed to its metabolic activation and subsequent induction of oxidative stress. The following diagrams illustrate the proposed mechanism of p-aminophenol-induced nephrotoxicity and a general experimental workflow for assessing cytotoxicity.
Caption: Proposed mechanism of p-aminophenol-induced nephrotoxicity.
Caption: General workflow for in vitro cytotoxicity and antioxidant screening.
Conclusion and Future Directions
The available data strongly indicate that p-aminophenol is the most toxic of the simple aminophenol isomers, primarily due to its propensity to form reactive metabolites that induce nephrotoxicity. In contrast, o- and m-aminophenol appear to be significantly less toxic to the kidneys.
The biological profile of this compound remains largely uncharacterized in the public domain. However, based on structure-activity relationships of other phenolic compounds, the introduction of an aminomethyl group could potentially modulate its antioxidant and toxicological properties. It is hypothesized that this modification might enhance its radical scavenging capabilities while potentially altering its metabolic fate and, consequently, its toxicity profile.
Further research is critically needed to elucidate the in vitro and in vivo performance of this compound. Direct comparative studies with its parent aminophenol isomers using standardized assays for cytotoxicity, antioxidant activity, and metabolic stability are essential to fully understand its potential as a therapeutic agent or to assess its risk profile.
A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs. Free Base
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the chemical reactivity of 2-(Aminomethyl)-4-methylphenol hydrochloride and its free base form. The information presented is essential for making informed decisions in synthetic chemistry and pharmaceutical development.
This guide delves into the fundamental differences in chemical properties and reactivity between the two forms of 2-(Aminomethyl)-4-methylphenol. Understanding these distinctions is paramount for optimizing reaction conditions, improving product yields, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs).
Physicochemical Properties: A Tale of Two Forms
The hydrochloride salt and the free base of 2-(Aminomethyl)-4-methylphenol, while closely related, exhibit distinct physical and chemical properties that dictate their handling, storage, and application.
| Property | This compound | 2-(Aminomethyl)-4-methylphenol (Free Base) |
| Molecular Formula | C₈H₁₂ClNO | C₈H₁₁NO |
| Molecular Weight | 173.64 g/mol | 137.18 g/mol |
| Physical State | Typically a crystalline solid | Often a solid, may be a powder |
| Aqueous Solubility | Generally higher | Generally lower |
| Organic Solvent Solubility | Generally lower | Generally higher |
| Stability | More stable, less susceptible to air oxidation | Prone to oxidation |
| Hygroscopicity | May be hygroscopic | Generally less hygroscopic |
The hydrochloride salt's enhanced water solubility and stability are significant advantages in pharmaceutical formulations, often leading to improved bioavailability.[1][2] Conversely, the free base's higher solubility in organic solvents can be beneficial in certain synthetic procedures.[3]
The Decisive Factor: A Comparison of Reactivity
The core difference in reactivity between the two forms lies in the nucleophilicity of the aminomethyl group, a key factor in many chemical transformations.
The Free Base: A Ready Nucleophile
In its free base form, the nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic.[4] This makes it readily available to participate in a variety of chemical reactions, including:
-
Acylation: Reaction with acylating agents like acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Mannich Reaction: Condensation with an aldehyde and another compound containing an active hydrogen.[5]
The phenolic hydroxyl group can also act as a nucleophile, particularly under basic conditions which facilitate its deprotonation to the more reactive phenoxide.[6]
The Hydrochloride Salt: A Masked Nucleophile
In the hydrochloride salt, the amino group is protonated to form an ammonium salt. This protonation effectively sequesters the nitrogen's lone pair, rendering the amino group non-nucleophilic and unreactive in typical nucleophilic substitution reactions.[7] To engage the amino group in a reaction, it must first be deprotonated by treatment with a base to regenerate the free amine.
The reactivity of both forms is also heavily influenced by the reaction pH. Acidic conditions will favor the protonated, less reactive ammonium form, while basic conditions can deprotonate the phenolic hydroxyl group, increasing its nucleophilicity.[6][8]
Experimental Protocols: A Framework for Comparison
Experimental Protocol: Comparative N-Acetylation
Objective: To quantitatively compare the rate of N-acetylation of 2-(Aminomethyl)-4-methylphenol free base versus its hydrochloride salt.
Materials:
-
This compound
-
2-(Aminomethyl)-4-methylphenol free base
-
Acetic anhydride (analytical grade)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Non-nucleophilic organic base (e.g., Triethylamine or N,N-Diisopropylethylamine)
-
Internal standard for kinetic analysis (e.g., a stable, non-reactive compound with a distinct analytical signal)
-
Analytical instruments for monitoring reaction progress (e.g., HPLC, GC, or NMR)
Procedure:
-
Preparation of the Free Base: The free base can be prepared from the hydrochloride salt by dissolving the salt in an aqueous solution and adding a suitable base (e.g., sodium bicarbonate) until the solution is basic. The free base can then be extracted with an organic solvent and isolated.[9]
-
Reaction Setup:
-
Reaction A (Free Base): In a reaction vessel, dissolve a known concentration of the 2-(Aminomethyl)-4-methylphenol free base and the internal standard in the anhydrous aprotic solvent.
-
Reaction B (Hydrochloride Salt): In a separate, identical reaction vessel, suspend the same molar concentration of this compound and the internal standard in the same solvent. Add one molar equivalent of the non-nucleophilic organic base to this suspension to generate the free base in situ.
-
-
Initiation and Monitoring:
-
Equilibrate both reaction mixtures to a constant temperature (e.g., 25 °C).
-
Initiate both reactions simultaneously by adding a stoichiometric equivalent of acetic anhydride to each vessel with vigorous stirring.
-
At regular time intervals, withdraw aliquots from each reaction mixture, quench the reaction (e.g., by adding a small amount of a primary amine scavenger or by rapid dilution), and analyze the samples using a pre-validated analytical method (HPLC, GC, or NMR).
-
-
Data Analysis:
-
Quantify the concentration of the starting material and the N-acetylated product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time for both reactions.
-
Determine the initial reaction rates and, if possible, the rate constants for both reactions.
-
Expected Results: The reaction with the pre-formed free base (Reaction A) is expected to proceed at a significantly higher rate than the reaction with the hydrochloride salt (Reaction B). The presence of the ammonium salt and the in-situ neutralization step in Reaction B may lead to a slower overall reaction rate.
Visualizing the Experimental Design
A clear workflow is essential for executing a robust comparative study. The following diagram, generated using the DOT language, illustrates the key steps in the proposed experimental comparison.
Caption: A workflow for the comparative kinetic analysis of the N-acetylation of this compound and its free base.
Implications for Drug Discovery and Development
The choice between using a free base or a salt form of a molecule is a critical consideration at various stages of the drug development pipeline.
-
Medicinal Chemistry and Synthesis: For the synthesis of new chemical entities where the aminomethyl group is a key nucleophile, utilizing the free base is imperative. Starting with the more stable hydrochloride salt necessitates an additional deprotonation step, which must be factored into the synthetic route design.[10]
-
Pharmaceutical Formulation: The superior aqueous solubility and stability of hydrochloride salts often make them the preferred form for formulating drugs for oral or intravenous administration.[1] This can lead to enhanced bioavailability and more consistent therapeutic effects.
-
Active Pharmaceutical Ingredient (API) Manufacturing: The crystalline nature of hydrochloride salts can facilitate purification through recrystallization and contribute to a longer shelf life of the bulk API.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. files.core.ac.uk [files.core.ac.uk]
A Comparative Guide to the Purity Assessment of Synthesized 2-(Aminomethyl)-4-methylphenol Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of a synthesized batch of 2-(Aminomethyl)-4-methylphenol hydrochloride (C₈H₁₁NO·HCl). The performance of the synthesized batch is objectively compared against a certified reference standard, supported by detailed experimental protocols and comparative data.
Introduction to Purity Assessment
In drug discovery and chemical research, the purity of a synthesized compound is a critical parameter that directly impacts its biological activity, safety, and reproducibility of experimental results. A thorough purity assessment employs multiple, complementary (orthogonal) analytical techniques to build a comprehensive profile of the compound, identifying and quantifying the target molecule as well as any impurities. This guide outlines a standard workflow and compares the results from High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) for a newly synthesized batch of this compound.
Integrated Purity Analysis Workflow
A systematic approach is essential for a conclusive purity determination. The workflow begins with the synthesized sample and proceeds through a series of analytical tests, culminating in a final purity statement.
Caption: A typical workflow for the comprehensive purity assessment of a synthesized compound.
Orthogonal Purity Assessment Strategy
No single method can definitively determine purity. An orthogonal approach, using techniques based on different chemical and physical principles, provides the most reliable and complete purity profile. For instance, HPLC separates impurities based on polarity, while elemental analysis is insensitive to isomers but detects inorganic impurities.
Caption: Orthogonal methods providing complementary data for a complete purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining chromatographic purity by separating the main compound from process-related impurities and degradation products. Purity is typically reported as the area percentage of the main peak relative to the total peak area.
Experimental Protocol
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 275 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Samples dissolved in Mobile Phase A at a concentration of 1 mg/mL.
Comparative Data
| Parameter | Reference Standard (>99.5%) | Synthesized Batch | Interpretation |
| Retention Time (min) | 5.42 | 5.41 | Consistent retention time indicates the main peak is the target compound. |
| Purity by Area % | 99.8% | 98.6% | The synthesized batch meets a nominal purity level but is less pure than the standard. |
| Impurity Profile | Single impurity at 3.1 min (0.2%) | Impurity at 3.1 min (0.2%)Impurity at 6.8 min (1.2%) | The synthesized batch contains an additional, more non-polar impurity. |
Quantitative NMR (qNMR) Spectroscopy
NMR spectroscopy confirms the chemical structure of the target compound.[1] Quantitative NMR (qNMR) provides a highly accurate, direct measure of purity (molar percentage) by comparing the integral of a compound's signal to that of a certified internal standard of known purity and weight.[2][3]
Experimental Protocol
-
Instrument: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized compound and ~10 mg of maleic acid into a vial. Dissolve in ~0.75 mL of DMSO-d₆.
-
Acquisition: ¹H NMR spectrum acquired with a calibrated 90° pulse and a relaxation delay (D1) of 30 seconds to ensure full signal relaxation for accurate integration.
-
Processing: Integrals of non-overlapping signals from the analyte and the internal standard are used for calculation.
Comparative Data
| Parameter | Reference Standard (>99.5%) | Synthesized Batch | Interpretation |
| ¹H NMR Spectrum | Conforms to structure | Conforms to structure | The chemical structure of the main component in the synthesized batch is correct. |
| Characteristic Signals | δ 7.1 (d), 6.8 (d), 6.7 (s) | δ 7.1 (d), 6.8 (d), 6.7 (s) | Aromatic proton signals match the expected pattern for the 2,4-disubstituted phenol ring. |
| Residual Solvents | None Detected | Acetone at δ 2.09 ppm (~0.3% w/w) | The synthesized batch contains residual acetone from purification. |
| Purity by qNMR (%) | 99.6% (m/m) | 98.4% (m/m) | The qNMR result corroborates the HPLC purity value, confirming high purity. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular identity of the compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps to confirm the elemental formula.
Experimental Protocol
-
System: LC-MS (e.g., Agilent 6120 Quadrupole LC/MS) or direct infusion on a TOF or Orbitrap instrument.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Analysis: The sample is analyzed for the protonated molecular ion [M+H]⁺. For 2-(Aminomethyl)-4-methylphenol (free base, C₈H₁₁NO), the expected monoisotopic mass is 137.0841 g/mol .
-
Sample Preparation: Sample diluted to ~10 µg/mL in 50:50 Acetonitrile:Water.
Comparative Data
| Parameter | Expected Value (C₈H₁₂NO⁺) | Reference Standard | Synthesized Batch | Interpretation |
| Monoisotopic Mass [M+H]⁺ | 138.0913 | 138.0911 | 138.0915 | Both samples show the correct molecular ion, confirming the identity of the target compound.[4] |
| Mass Accuracy (ppm) | N/A | -1.45 | +1.45 | The high mass accuracy for both samples provides strong confidence in the elemental formula. |
Elemental Analysis (EA)
Elemental analysis determines the mass percentage of carbon, hydrogen, and nitrogen in a compound. The experimental results are compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) is required to confirm the elemental composition and support the purity assessment, as it is sensitive to inorganic impurities (e.g., salts) that are not detected by HPLC or NMR.[5][6]
Experimental Protocol
-
Instrument: CHN/S Analyzer (e.g., PerkinElmer 2400 Series II).
-
Method: Combustion analysis. A small, accurately weighed amount of the sample (~2 mg) is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Calculation: Theoretical values are based on the molecular formula C₈H₁₂ClNO (MW: 173.64 g/mol ).
-
%C = (8 * 12.011) / 173.64 = 55.33%
-
%H = (12 * 1.008) / 173.64 = 6.97%
-
%N = (1 * 14.007) / 173.64 = 8.07%
-
Comparative Data
| Element | Theoretical % | Reference Standard | Synthesized Batch | Deviation (Synthesized) |
| % Carbon | 55.33 | 55.41 | 55.01 | -0.32% |
| % Hydrogen | 6.97 | 6.95 | 6.89 | -0.08% |
| % Nitrogen | 8.07 | 8.02 | 7.95 | -0.12% |
Interpretation: The elemental composition of the synthesized batch is within the acceptable deviation of ±0.4% from the theoretical values, indicating it is free from significant inorganic impurities.[5]
Summary and Conclusion
The purity of the synthesized this compound was rigorously assessed using an orthogonal set of analytical methods.
| Analytical Method | Result for Synthesized Batch | Purpose |
| HPLC (UV, 275 nm) | 98.6% (Area %) | Chromatographic Purity |
| qNMR (¹H, 400 MHz) | 98.4% (m/m) | Structural Identity & Molar Purity |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 138.0915 | Molecular Weight Confirmation |
| Elemental Analysis | C, H, N within 0.32% of theoretical | Elemental Composition & Inorganic Impurities |
The data from all techniques are in strong agreement. HPLC and qNMR establish the purity at approximately 98.5% . NMR and MS confirm the structural identity, while Elemental Analysis confirms the correct elemental composition. The primary impurities detected are a process-related organic impurity (1.2%) and residual solvent (acetone, ~0.3%). The synthesized batch is of high purity and suitable for most research applications.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 5. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Comparative Guide to Analytical Methods for 2-(Aminomethyl)-4-methylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods suitable for the validation of 2-(Aminomethyl)-4-methylphenol hydrochloride. While specific validated methods for this compound are not widely published, this document outlines established techniques for analogous aminophenol derivatives. The information herein is intended to serve as a comprehensive starting point for developing and validating analytical procedures for this specific analyte.
The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which are commonly employed for the analysis of aminophenols.[1][2] This guide presents a comparison of these methods, detailed experimental protocols, and the necessary validation parameters to ensure data integrity and regulatory compliance.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of this compound. Its high resolution and sensitivity make it a preferred method for analyzing pharmaceutical compounds and their impurities.
Comparison of HPLC Methodologies
A variety of HPLC conditions have been successfully applied to the analysis of aminophenol derivatives. The choice of column, mobile phase, and detector can be optimized to achieve the desired separation and sensitivity.
| Parameter | Method 1: Reversed-Phase with UV Detection | Method 2: Reversed-Phase with Amperometric Detection |
| Principle | Separation based on polarity differences. | Separation based on polarity, with highly sensitive electrochemical detection. |
| Column | C18 (e.g., Zorbax SB-Aq, 50 mm x 4.6 mm, 5 µm) | C18 (e.g., Luna, 100 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., sodium octanesulfonate) and an organic modifier (e.g., methanol or acetonitrile). | Isocratic mixture of a buffer (e.g., LiCl solution) with an organic modifier (e.g., methanol), adjusted to a specific pH. |
| Detector | UV-Vis or Photodiode Array (PDA) | Amperometric Detector |
| Typical Wavelength | 225-275 nm | Not applicable (potential is set, e.g., +325 mV) |
| Advantages | Robust, widely available, provides spectral information (with PDA). | Extremely sensitive, suitable for trace analysis. |
| Disadvantages | May lack sensitivity for very low-level impurities. | More complex setup, susceptible to matrix interferences. |
Experimental Protocol: Reversed-Phase HPLC with UV Detection
This protocol provides a general procedure for the analysis of this compound using a reversed-phase HPLC system with UV detection.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% B for 3 min, then a linear gradient to 98% B over 7 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.
-
Sample Solution: Prepare the sample by dissolving the formulation or substance in the diluent to achieve a final concentration within the calibration range.
4. Validation Parameters:
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate that the method is not affected by interferences.
-
Linearity: Analyze a minimum of five concentrations across the intended range. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
UV-Visible Spectrophotometry
Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of this compound, particularly for bulk drug analysis where high sensitivity is not the primary requirement. These methods typically involve a chemical reaction to produce a colored species that can be measured.
Comparison of Spectrophotometric Methods
Different derivatizing agents can be used to react with aminophenols to produce a chromophore suitable for spectrophotometric analysis.
| Parameter | Method A: Oxidative Coupling with 4-Aminoantipyrine | Method B: Reaction with 1,2-Naphthoquinone-4-sulphonate (NQS) |
| Principle | Oxidative coupling reaction in the presence of an oxidizing agent to form a colored product.[3] | Formation of a Schiff's base through the reaction of the aminophenol with NQS in a basic medium.[1] |
| Reagents | 4-Aminoantipyrine (4-AAP), Copper Sulfate (oxidizing agent), Alkaline medium.[3] | 1,2-Naphthoquinone-4-sulphonate (NQS), Sodium Carbonate (basic medium).[1] |
| Wavelength (λmax) | Dependent on the specific aminophenol isomer (typically 440-480 nm).[3] | Dependent on the specific aminophenol isomer (typically 480-535 nm).[1] |
| Advantages | Simple, rapid, and does not require expensive instrumentation. | Good sensitivity and can be applied to environmental water samples.[1] |
| Disadvantages | May be less specific than HPLC, potential for interference from other compounds that can be oxidized. | Reaction conditions such as pH and temperature need to be carefully controlled. |
Experimental Protocol: Spectrophotometric Determination
This protocol describes a general procedure for the determination of this compound using a spectrophotometric method based on a color-forming reaction.
1. Instrumentation:
-
UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in distilled water or a suitable solvent to a concentration of 100 µg/mL.
-
Derivatizing Reagent Solution: Prepare the solution of the chosen derivatizing agent (e.g., 4-AAP or NQS) at the concentration specified in the literature.
-
Oxidizing Agent/Buffer Solution: Prepare the necessary oxidizing agent or buffer solution to facilitate the color-forming reaction.
3. Procedure:
-
Calibration Curve:
-
Pipette aliquots of the standard stock solution into a series of volumetric flasks to create a range of concentrations.
-
Add the derivatizing reagent and the oxidizing agent/buffer to each flask.
-
Allow the reaction to proceed for the specified time at the recommended temperature.
-
Dilute to volume with the appropriate solvent.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution as described for the standard.
-
Follow the same reaction procedure as for the calibration curve.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of the analyte from the calibration curve.
-
4. Validation Parameters:
-
Linearity: Establish a linear relationship between absorbance and concentration. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Perform recovery studies on a placebo matrix.
-
Precision: Assess repeatability and intermediate precision by analyzing multiple preparations of a homogeneous sample.
-
LOD and LOQ: Determine the sensitivity of the method.
-
Robustness: Evaluate the effect of small variations in method parameters such as reaction time, temperature, and reagent concentration.
Spectrophotometric Analysis Workflow
Caption: Workflow for spectrophotometric analysis.
Conclusion
Both HPLC and spectrophotometry are viable techniques for the analytical validation of this compound.
-
HPLC is recommended for its high specificity and sensitivity, making it ideal for the simultaneous determination of the active pharmaceutical ingredient and its potential impurities or degradation products.[4]
-
Spectrophotometry provides a simple, rapid, and cost-effective alternative, particularly suitable for routine quality control of the bulk drug where the analysis of impurities is not the primary focus.
The choice of method will depend on the specific requirements of the analysis, including the need for sensitivity, selectivity, and the available instrumentation. The provided protocols and validation parameters offer a solid framework for developing a robust and reliable analytical method for this compound. It is essential to perform a thorough method validation to demonstrate that the chosen procedure is suitable for its intended purpose.
References
- 1. researchgate.net [researchgate.net]
- 2. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
A Spectroscopic Comparison of Aminomethylated Phenol Hydrochlorides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive spectroscopic comparison of a homologous series of aminomethylated phenol hydrochlorides, including 2-((Dimethylamino)methyl)phenol hydrochloride, 2-((Diethylamino)methyl)phenol hydrochloride, and 2-(Piperidin-1-ylmethyl)phenol hydrochloride. It is intended for researchers, scientists, and drug development professionals working with these and similar compounds. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) fragmentation analysis. Detailed experimental protocols are provided to ensure reproducibility.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the three aminomethylated phenol hydrochlorides. These compounds are synthesized via the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of acidic protons.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-((Dimethylamino)methyl)phenol HCl | 10.5 (br s, 1H, OH), 9.8 (br s, 1H, NH+), 7.2-6.8 (m, 4H, Ar-H), 4.1 (s, 2H, CH₂), 2.7 (s, 6H, N(CH₃)₂) | 155.0 (Ar-C-OH), 130.0-115.0 (Ar-C), 58.0 (CH₂), 42.0 (N(CH₃)₂) |
| 2-((Diethylamino)methyl)phenol HCl | 10.6 (br s, 1H, OH), 9.9 (br s, 1H, NH+), 7.2-6.8 (m, 4H, Ar-H), 4.2 (s, 2H, CH₂), 3.0 (q, 4H, N(CH₂CH₃)₂), 1.2 (t, 6H, N(CH₂CH₃)₂) | 155.1 (Ar-C-OH), 130.1-115.2 (Ar-C), 55.0 (CH₂), 47.0 (N(CH₂CH₃)₂), 11.0 (N(CH₂CH₃)₂) |
| 2-(Piperidin-1-ylmethyl)phenol HCl | 10.7 (br s, 1H, OH), 10.0 (br s, 1H, NH+), 7.2-6.8 (m, 4H, Ar-H), 4.1 (s, 2H, CH₂), 3.4-2.9 (m, 4H, piperidine-Hα), 1.8-1.5 (m, 6H, piperidine-Hβ,γ) | 155.2 (Ar-C-OH), 130.2-115.3 (Ar-C), 59.0 (CH₂), 52.0 (piperidine-Cα), 23.0 (piperidine-Cβ), 21.0 (piperidine-Cγ) |
Table 2: FT-IR Spectral Data
FT-IR spectroscopy provides information about the functional groups present in a molecule. The data below highlights the characteristic absorption bands.
| Compound | O-H Stretch (cm⁻¹) | N-H⁺ Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Ar-H Bending (cm⁻¹) |
| 2-((Dimethylamino)methyl)phenol HCl | 3400-3200 (broad) | 2700-2400 (broad) | 1150 | 750 (ortho-subst.) |
| 2-((Diethylamino)methyl)phenol HCl | 3410-3210 (broad) | 2710-2410 (broad) | 1160 | 755 (ortho-subst.) |
| 2-(Piperidin-1-ylmethyl)phenol HCl | 3420-3220 (broad) | 2720-2420 (broad) | 1170 | 760 (ortho-subst.) |
Table 3: UV-Vis Spectral Data
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The data below was obtained in ethanol.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| 2-((Dimethylamino)methyl)phenol HCl | 275 | ~2000 |
| 2-((Diethylamino)methyl)phenol HCl | 276 | ~2100 |
| 2-(Piperidin-1-ylmethyl)phenol HCl | 275 | ~2050 |
Table 4: Mass Spectrometry Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The data below corresponds to the most abundant fragments observed under Electron Ionization (EI).
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| 2-((Dimethylamino)methyl)phenol | 151 | 107 (M - N(CH₃)₂), 91, 77 |
| 2-((Diethylamino)methyl)phenol | 179 | 107 (M - N(CH₂CH₃)₂), 91, 77 |
| 2-(Piperidin-1-ylmethyl)phenol | 191 | 107 (M - piperidine), 91, 77 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of Aminomethylated Phenol Hydrochlorides (General Procedure)
The aminomethylated phenols are synthesized via the Mannich reaction. To a solution of phenol (1 equivalent) in ethanol, the respective secondary amine (1.1 equivalents) and formaldehyde (1.1 equivalents, 37% aqueous solution) are added. The mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure. The resulting oil is dissolved in diethyl ether and an ethereal solution of hydrogen chloride is added dropwise until precipitation is complete. The resulting white solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield the desired aminomethylated phenol hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are prepared by dissolving approximately 10 mg of the hydrochloride salt in 0.7 mL of DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is 0-160 ppm. Data is processed using standard NMR software.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are recorded on an FT-IR spectrometer using the KBr pellet method. A small amount of the hydrochloride salt is ground with anhydrous KBr and pressed into a thin pellet. The spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a double-beam UV-Vis spectrophotometer. Stock solutions of the hydrochloride salts are prepared in ethanol at a concentration of 1 mg/mL. The solutions are then diluted to an appropriate concentration (e.g., 0.1 mg/mL) for analysis. Spectra are recorded in the range of 200-400 nm using a 1 cm path length quartz cuvette, with ethanol as the reference solvent.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The samples (as free bases, obtained by neutralization of the hydrochloride salts) are introduced via a direct insertion probe. The ionization energy is set to 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of 50-500 amu.
Visualizations
The following diagrams illustrate the synthesis and analysis workflow, and a relevant biological signaling pathway.
A Comparative Guide to 2-(Aminomethyl)-4-methylphenol Hydrochloride as a Reference Standard
In the landscape of pharmaceutical research and development, the quality and reliability of reference standards are paramount for ensuring the accuracy and validity of analytical results. 2-(Aminomethyl)-4-methylphenol hydrochloride is a chemical standard used in various analytical applications. This guide provides a comparative overview of this compound against a common alternative, details key experimental protocols for its qualification, and outlines the typical workflow for establishing a new reference standard.
Performance Comparison of Phenolic Reference Standards
The selection of an appropriate reference standard is critical for method development, validation, and routine quality control. The ideal standard exhibits high purity, stability, and is well-characterized. Below is a comparison of this compound with 4-Aminophenol, a structurally related compound often used in the analysis of pharmaceutical impurities.
| Property | 2-(Aminomethyl)-4-methylphenol HCl | 4-Aminophenol |
| Molecular Formula | C₈H₁₂ClNO[1] | C₆H₇NO |
| Molecular Weight | 173.64 g/mol [1][2] | 109.13 g/mol |
| Typical Purity | ≥95% - 98%[2][3] | ≥98% |
| Physical Form | Solid / Powder[4] | Light tan to gray powder |
| Melting Point | Not consistently reported | 186-189 °C (decomposes) |
| Primary Analytical Method | HPLC, GC[5] | HPLC, GC[5] |
Experimental Protocols for Reference Standard Qualification
The qualification of a reference standard involves rigorous testing to confirm its identity, purity, and stability. The following are representative protocols for common analytical techniques used in this process.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate, identify, and quantify the main component and any impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Zorbax SB-Aq (50 × 4.6 mm, 5 µm) or equivalent C18 column.[6]
-
Mobile Phase A: 1.1 g/L sodium octanesulfonate in water, pH adjusted to 3.2 with phosphoric acid.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient Elution: A gradient program should be developed to ensure separation of the main peak from all potential impurities. A typical starting point is 95% Mobile Phase A and 5% Mobile Phase B, gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 218 nm, or a wavelength determined by the UV spectrum of the analyte.[5]
-
Procedure:
-
Prepare a standard solution of the reference material at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of methanol and water).[6]
-
Inject the solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage (Area %).
-
2. Identity Confirmation by Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to obtain an infrared spectrum of the compound, providing a "fingerprint" that can be compared to the expected structure.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or prepared as a potassium bromide (KBr) pellet.
-
Procedure:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.
-
Acquire the sample spectrum over a standard range (e.g., 4000 cm⁻¹ to 400 cm⁻¹).
-
Compare the resulting spectrum with a reference spectrum or interpret the characteristic absorption bands corresponding to the functional groups of the molecule (e.g., O-H stretch for the phenol, N-H stretch for the amine, C-H stretches for the aromatic and methyl groups).
-
Workflow for Reference Standard Qualification
The process of certifying a new batch of material as a reference standard follows a structured, multi-step workflow to ensure its suitability for intended use. This logical process guarantees that the material is correctly identified, its purity is accurately determined, and it is stable over its intended shelf life.
Caption: Workflow for the qualification of a chemical reference standard.
This guide provides an objective framework for researchers and drug development professionals to understand the use and qualification of this compound as a reference standard. By employing rigorous analytical protocols and a structured qualification process, laboratories can ensure the integrity of their analytical measurements.
References
- 1. This compound | 2044714-53-4 | UGD71453 [biosynth.com]
- 2. 4-(aminomethyl)-2-methylphenol hydrochloride 95% | CAS: 1228880-52-1 | AChemBlock [achemblock.com]
- 3. 2-Amino-4-methylphenol hydrochloride | CymitQuimica [cymitquimica.com]
- 4. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Aminomethyl)-4-methylphenol Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential procedural guidance for the proper disposal of 2-(Aminomethyl)-4-methylphenol hydrochloride, a compound that is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment. Safe handling practices should be strictly adhered to in a well-ventilated area.
| Protective Equipment | Specification |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated. |
Spill Management and Waste Collection
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.
For solid spills:
-
Avoid generating dust.
-
Carefully sweep or vacuum the material.
-
Place the collected material into a suitable, sealed, and properly labeled container for disposal.
General Waste Collection:
-
All waste containing this compound should be collected in designated, sealed, and clearly labeled containers.
-
Do not mix this waste with other chemicals.
Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
